Product packaging for Diallyl itaconate(Cat. No.:CAS No. 2767-99-9)

Diallyl itaconate

Cat. No.: B3050653
CAS No.: 2767-99-9
M. Wt: 210.23 g/mol
InChI Key: LOFFYVIZWSPGIT-UHFFFAOYSA-N
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Description

Diallyl itaconate (DAI) is a monomer and crosslinking agent valued in materials science for developing advanced polymers. Its primary research application is in synthesizing novel permanent magnetic anion exchange resins (MAERs) for environmental and water treatment studies . When used as a co-monomer and crosslinker with divinylbenzene, DAI contributes to a more hydrophilic and polar resin matrix . This enhanced hydrophilicity, evidenced by increased moisture content in the final polymer, is a key factor in improving the resin's adsorption capacity and anti-fouling performance . These DAI-crosslinked resins demonstrate excellent adsorption of humic acid—a model natural organic matter—from water, with ion exchange being the primary mechanism . A significant research value of these resins is their outstanding reusability; they can undergo at least 21 adsorption-desorption cycles with no significant loss of capacity, making them a promising subject for sustainable water purification research . This compound is for Research Use Only (RUO). All statements and technical information are intended for research purposes and are not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B3050653 Diallyl itaconate CAS No. 2767-99-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(prop-2-enyl) 2-methylidenebutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O4/c1-4-6-14-10(12)8-9(3)11(13)15-7-5-2/h4-5H,1-3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LOFFYVIZWSPGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CCOC(=O)CC(=C)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062635
Record name Diallyl itaconate
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Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2767-99-9
Record name Diallyl itaconate
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Record name Butanedioic acid, 2-methylene-, 1,4-di-2-propen-1-yl ester
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Synthetic Pathways for Diallyl Itaconate Monomer

Esterification Reactions for Diallyl Itaconate Synthesis

The fundamental method for synthesizing this compound is the direct esterification of itaconic acid using allyl alcohol. This reaction is a specific application of the Fischer-Speier esterification, a classic acid-catalyzed process where a carboxylic acid reacts with an alcohol to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, meaning that strategic measures must be taken to drive the chemical equilibrium toward the formation of the desired diester product.

Several types of acid catalysts can be employed to facilitate this reaction, each with distinct advantages and disadvantages.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TSA) are effective catalysts for this process. google.com They operate in the same phase as the reactants, leading to good reaction rates. However, their use complicates the downstream processing, as they must be neutralized and removed from the final product, which can lead to yield loss and the formation of waste salts. google.com

Heterogeneous Catalysts: To simplify purification, solid acid catalysts such as acidic ion-exchange resins and zeolites are increasingly used. researchgate.netnih.gov These catalysts are easily separated from the reaction mixture by simple filtration, allowing for easier product work-up and potential for catalyst recycling. Resin-based catalysts have been shown to provide high yields in the synthesis of other dialkyl itaconates. researchgate.net

Catalyst-Free Synthesis: Some research indicates that the esterification of allyl-type alcohols can be achieved with high yields simply by heating the alcohol with a carboxylic acid in the absence of a catalyst. google.com This approach avoids the complications associated with catalyst removal but may require higher temperatures and longer reaction times.

The choice of catalyst is a critical factor that influences not only the reaction rate but also the prevalence of side reactions.

Table 1: Overview of Catalysts and General Conditions for this compound Synthesis via Esterification
Catalyst TypeExamplesGeneral Reaction ConditionsAdvantagesDisadvantages
Homogeneous AcidSulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)Reaction temperatures typically range from 65-120°C. google.comgoogle.com Often requires a water-removing apparatus (e.g., Dean-Stark trap).High catalytic activity and good reaction rates.Difficult to remove from the product; requires neutralization, which can create waste and reduce yield. google.com
Heterogeneous AcidAcidic Ion-Exchange Resins, ZeolitesTemperatures can be similar to or slightly higher than homogeneous catalysts (e.g., up to 120°C). researchgate.net Can be used in batch or continuous flow reactors.Easily separated from the reaction mixture by filtration; reusable; often leads to higher purity products.May have lower catalytic activity compared to strong mineral acids, requiring longer reaction times or higher temperatures.
Catalyst-FreeNone (Thermal Reaction)Requires elevated temperatures to drive the reaction.Simplifies product purification immensely as no catalyst removal is needed. google.comMay result in slower reaction rates and require more extreme conditions, potentially leading to side reactions like polymerization.

Optimized Monomer Synthesis Strategies

Optimizing the synthesis of this compound is crucial for achieving high yield, high purity, and economic viability on an industrial scale. Strategies focus on maximizing the conversion of itaconic acid while minimizing the formation of byproducts from several potential side reactions.

A primary challenge in itaconate esterification is the presence of a C=C unsaturated double bond in the itaconic acid molecule. google.com This feature makes the monomer susceptible to unwanted polymerization, especially at the elevated temperatures required for esterification. Furthermore, the reaction can be complicated by isomerization and other addition reactions. mdpi.com

Key optimization strategies include:

Driving Equilibrium: To maximize yield, the equilibrium of the reversible esterification reaction must be shifted towards the products. This is typically achieved by using a molar excess of allyl alcohol and by continuously removing the water produced during the reaction, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus. masterorganicchemistry.com

Use of Polymerization Inhibitors: To prevent the itaconic acid or the resulting this compound from polymerizing, a polymerization inhibitor is essential. Compounds like hydroquinone, p-hydroxyanisole, or advanced nitroxide radical-based inhibitors are added to the reaction mixture. google.com These inhibitors are particularly effective at the high temperatures often used in optimized processes.

Control of Side Reactions: High temperatures (>150°C) and strong Brønsted acids (like H₂SO₄) can promote side reactions. mdpi.com One such reaction is the isomerization of itaconic acid into the less reactive mesaconic and citraconic acids. Another is the oxo-Michael addition (Ordelt reaction), where the alcohol adds across the double bond. mdpi.com Optimization involves carefully controlling the temperature and selecting milder catalysts, such as zinc acetate (B1210297) or solid acid resins, to minimize these pathways. researchgate.netmdpi.com

By implementing these strategies, it is possible to achieve a highly efficient and clean synthesis of this compound. A patented method for dialkyl itaconates reports that operating under optimized temperature and pressure with a suitable inhibitor can lead to conversion rates exceeding 90%, with product yields over 82% and purity greater than 99%. google.com

Table 2: Research Findings on Optimized Synthesis of Dialkyl Itaconates
ParameterConventional Method (Atmospheric Pressure)Optimized Method (High-Pressure Reactor)Reference
Reaction Temperature Typically reflux temperature of alcohol/solvent (e.g., ~100°C)Higher temperatures, 90-140°C google.com
Reaction Pressure AtmosphericElevated (e.g., 0.45-1.1 MPa) google.com
Reaction Time Often >12 hoursSignificantly shorter, typically 4-12 hours google.com
Key Additives Catalyst, water-removing agentCatalyst, highly effective polymerization inhibitor google.com
Conversion Rate Variable, often lower> 90% google.com
Product Yield Variable> 82% google.com
Product Purity Often requires extensive purification≥ 99% google.com

Polymerization Methodologies of Diallyl Itaconate and Its Derivatives

Free Radical Polymerization of Diallyl Itaconate Systems

Conventional free radical polymerization (FRP) of itaconic acid derivatives is known to be sluggish, often resulting in low molar masses and limited conversions. d-nb.infoacs.org This is attributed to the combined steric and electronic effects of the 1,1-disubstituted alkene structure. d-nb.info In the specific case of this compound, the presence of allyl groups introduces an additional, dominant challenge: degradative chain transfer, which severely limits the formation of high molecular weight polymers. jst.go.jp

The initiation of free radical polymerization for itaconate systems, including this compound, follows classical mechanisms involving the generation of free radicals from an initiator molecule. These radicals then add across the monomer's carbon-carbon double bond, initiating the polymer chain. Common initiation systems are thermal initiators and photoinitiators.

Thermal Initiators : These compounds decompose at a characteristic rate at a given temperature to produce free radicals. Azo compounds and organic peroxides are the most common.

Azo Initiators : Azobisisobutyronitrile (AIBN) is frequently used in the polymerization of itaconate esters in organic solvents. jst.go.jpresearchgate.netuni-freiburg.de It decomposes upon heating (typically 50-70°C) to yield two cyanoisopropyl radicals and a molecule of nitrogen gas.

Peroxide Initiators : Benzoyl peroxide (BPO) and lauroyl peroxide are other common choices that decompose thermally to generate radicals. googleapis.com

Persulfate Initiators : For polymerizations in aqueous media, water-soluble initiators like potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS) are employed. researchgate.netgoogleapis.comresearchgate.net These are often used in emulsion or solution polymerization of itaconic acid and its salts. researchgate.netresearchgate.net

Photoinitiators : In processes like UV curing, where this compound may be used as a cross-linking agent, photoinitiators are used. researchgate.netresearchgate.net These molecules absorb UV radiation and fragment into radicals, allowing for rapid polymerization at ambient temperatures. Examples include benzoin (B196080) ethers and diethoxyacetophenone. googleapis.com

The general initiation process involves the decomposition of the initiator (I) to form primary radicals (R•), which then attack the monomer (M) to start a polymer chain (RM•).

I → 2R•
R• + M → RM•
Initiator TypeExampleTypical Solvent/SystemTypical Temperature
Azo CompoundAzobisisobutyronitrile (AIBN)Organic (e.g., Toluene (B28343), THF)50-70°C
Organic PeroxideBenzoyl Peroxide (BPO)Organic70-90°C
Persulfate SaltPotassium Persulfate (KPS)Aqueous50-85°C
PhotoinitiatorDiethoxyacetophenoneBulk / Solvent-freeAmbient (with UV)

The kinetics of the free radical polymerization of itaconate esters are generally characterized by very low propagation rate coefficients (k) and a tendency for chain transfer and depropagation. acs.org

Challenges from the Allyl Moieties: The most significant kinetic challenge for this compound homopolymerization is degradative chain transfer associated with the allyl groups. jst.go.jp The propagating radical can easily abstract a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and produces a new, resonance-stabilized allyl radical. This new radical is generally too stable to efficiently re-initiate a new polymer chain, effectively retarding or inhibiting polymerization and severely limiting the achievable molecular weight. jst.go.jp

Monomerk (L·mol⁻¹·s⁻¹) at 60°CActivation Energy (E, kJ·mol⁻¹)Pre-exponential Factor (A, L·mol⁻¹·s⁻¹)
Diethyl Itaconate (DEI)~2.917.51.1
Di-n-propyl Itaconate (DnPI)~2.717.51.0
Dicyclohexyl Itaconate (DCHI)2.322.01.74 x 10⁴

Data extrapolated from sources for illustrative purposes. uni-freiburg.denih.gov

The kinetics of itaconate polymerization are highly sensitive to reaction conditions such as temperature, initiator concentration, and monomer concentration.

Temperature : Increasing the temperature generally increases the rate of initiator decomposition and, to a lesser extent, the propagation rate. However, for itaconates, higher temperatures (>60°C) significantly increase the rate of depropagation, which can lead to a ceiling temperature effect where net polymerization ceases. acs.org Higher temperatures also favor chain transfer reactions, further limiting molecular weight. mdpi.com For this compound specifically, increased temperature would accelerate the rate of degradative chain transfer from the allyl groups. Studies on the copolymerization of dibutyl itaconate with styrene (B11656) showed that lowering the temperature could help suppress intramolecular chain transfer reactions. mdpi.com

Controlled Radical Polymerization of Itaconate Monomers

The significant challenges in polymerizing itaconates via conventional free radical methods—namely low rates, low molecular weights, and broad molecular weight distributions—have led researchers to explore controlled radical polymerization (CRP) techniques. d-nb.inforesearchgate.net These methods, also known as reversible-deactivation radical polymerization (RDRP), introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers with controlled molar masses and narrow polydispersity indices (PDI). d-nb.inforesearchgate.net The most successfully applied CRP techniques for itaconate derivatives are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net

ATRP is a versatile CRP technique that uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate polymer chains. researchgate.net The process involves the reversible transfer of a halogen atom between the dormant polymer chain end and the metal catalyst.

ATRP has been successfully applied to dialkyl itaconates like dimethyl itaconate (DMI) and dibutyl itaconate (DBI). mdpi.comresearchgate.net For example, the ATRP of DMI using a copper(I) halide/2,2′-bipyridine catalytic system showed a linear increase of number-average molecular weight with monomer conversion up to approximately 50%, indicating good control. researchgate.net However, the polymerization rates were often slow, and control was sometimes lost at higher conversions. mdpi.comresearchgate.net Reverse ATRP (RATRP), which starts with a conventional radical initiator and the deactivator (e.g., CuBr₂/ligand), has also been employed for DMI, achieving conversions up to 70% and low dispersity (PDI = 1.06–1.38) with specialized initiators. rsc.orgrsc.org

Applying ATRP to this compound remains a significant challenge. The allyl functionalities are generally not compatible with the ATRP process, as they can undergo side reactions that disrupt the catalytic cycle.

MonomerCatalyst/Ligand SystemInitiatorTemperatureOutcome
Dimethyl Itaconate (DMI)CuX/2,2′-bipyridine (X=Cl, Br)Various halogenated esters100-120°CControlled up to ~50% conversion
Dibutyl Itaconate (DBI)CuBr/PMDETAMethyl 2-bromoisobutyrate0-100°CMₙ up to 7500 g/mol , PDI 1.2-1.3
Dimethyl Itaconate (DMI)AIBME/CuBr₂/dNbpy (RATRP)AIBME (azo initiator)60°CMₙ up to 15000 g/mol , PDI < 1.4

Data from sources. d-nb.inforesearchgate.netrsc.org

RAFT polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent (CTA), typically a dithioester or related compound. nih.gov The propagating radical adds to the CTA, forming an intermediate radical that fragments to release a new radical, which can re-initiate polymerization. This process establishes an equilibrium that allows all chains to grow at a similar rate.

RAFT has proven to be a highly effective method for the controlled polymerization of a wide range of itaconic acid derivatives, including esters and imides. nih.gov Successful RAFT polymerization of sterically hindered monomers like dibutyl itaconate (DBI) and dicyclohexyl itaconate (DCHI) has been reported, yielding polymers with molecular weights up to 92,000 g/mol . uq.edu.au Although the polydispersities were relatively high (1.4–1.7), the process demonstrated living characteristics, enabling the subsequent synthesis of well-defined block copolymers. nih.govuq.edu.au

While the homopolymerization of this compound via RAFT is not well-documented due to the aforementioned issue of degradative chain transfer, DAI has been listed as a potential cross-linking monomer in RAFT polymerization formulations. googleapis.comgoogle.comgoogle.com In such systems, the itaconate double bond would participate in the controlled RAFT process, while the allyl groups could be used for subsequent cross-linking reactions, for instance via thiol-ene chemistry. researchgate.netresearchgate.net

Itaconate Monomer(s)RAFT Agent (CTA)Outcome
Dibutyl Itaconate (DBI), Dicyclohexyl Itaconate (DCHI)Cumyl dithiobenzoate, Cumyl phenyldithioacetatePolymers with Mₙ up to 92,000 g/mol , PDI 1.4-1.7
N-phenylitaconimide, Di-n-butyl itaconateVarious trithiocarbonates and dithiobenzoatesWell-defined polymers, successful block copolymerization
Itaconic anhydride (B1165640), 2-methoxyethyl acrylate (B77674)Dithiobenzoate-based CTAControlled copolymerization

Data from sources. nih.govuq.edu.aursc.org

Organocatalyzed Radical Polymerization Techniques

Organocatalyzed living radical polymerization has been successfully applied to itaconate monomers, yielding polymers with low dispersity (Đ = Mw/Mn = 1.28–1.46) and number-average molar masses (Mn) up to 20,000. nih.govdntb.gov.uantu.edu.sg This technique allows for the synthesis of well-defined linear and star-shaped polyitaconates. nih.govdntb.gov.ua An alternative organocatalyzed method for the controlled radical polymerization of diitaconates utilizes alkyl iodides as initiators and tetrabutylammonium (B224687) iodide as the catalyst. d-nb.info These components form ionic and radical complexes that initiate the polymerization and reversibly interact with the growing polymer radical, enabling control over the process. d-nb.info The block polymerization of itaconates with other monomers like functional methacrylates, acrylates, and styrene has been demonstrated, leading to the formation of various rod-coil block copolymers. nih.govdntb.gov.ua These copolymers, including linear A-B diblock, linear B-A-B triblock, and 3-arm star A-B diblock structures, can self-assemble into spherical micelles and vesicles. nih.gov Given that itaconates can be derived from biological resources, the resulting polymers are considered "green polymers". nih.gov

Condensation Polymerization for Itaconate Polyester (B1180765) Synthesis

Melt Polycondensation Techniques for Itaconate Esters

Melt polycondensation is a common solvent-free method for synthesizing itaconate-based polyesters. acs.orgnih.gov This technique typically involves reacting itaconic acid or its esters (like dimethyl itaconate) with various diols. mdpi.comamazonaws.com The process is often conducted at elevated temperatures, for instance, starting at 130 °C and increasing to 180 °C, to facilitate the reaction and remove the condensation byproduct, such as water or methanol. mdpi.comamazonaws.com In some cases, the reaction is performed under a nitrogen or argon atmosphere to prevent oxidation, and a high vacuum is applied in the later stages to drive the polymerization to completion and achieve higher molecular weights. acs.orgamazonaws.com

One of the challenges in the melt polycondensation of itaconates is the potential for side reactions, such as thermal crosslinking via the double bond or the Ordelt reaction, which can lead to gelation. mdpi.com The choice of diol can influence these side reactions; for example, using bio-based diols like 1,3-propanediol (B51772) or 1,4-butanediol (B3395766) with itaconic acid can lead to lower conversions and gelation compared to using 1,6-hexanediol. mdpi.com To optimize the synthesis of resins like poly(octamethylene itaconate-co-succinate), mathematical planning methods such as the Box-Behnken design have been employed to determine the ideal conditions for parameters like itaconic acid content, reaction time, and temperature. nih.gov For this specific copolymer, optimal conditions were found to be an equimolar ratio of itaconic acid to succinic anhydride, a reaction time of 7 hours, and a temperature of 150 °C. nih.gov

ParameterMonomersConditionsOutcome
Synthesis Method Itaconic acid, 1,3-propanediol, 1,4-butanediolHigh temperature, MSA catalystLow conversion, gelation observed mdpi.com
Synthesis Method Itaconic acid, 1,6-hexanediolHigh temperature, MSA catalystHigher conversion, no gelation mdpi.com
Optimization Itaconic acid, 1,8-octanediol, succinic anhydride150 °C, 7 hours, 0.50:0.50 molar fractionOptimized conversion (83.3%) and C=C bond maintenance (88.7%) nih.gov
General Procedure Dimethyl itaconate, various diols130 °C for 6h, then 12h under high vacuumFormation of high viscosity polymer amazonaws.com
Solventless Method Itaconic acid, vanillic acid, diamidodiol150 °C under nitrogen, then reduced pressureFormation of a random poly(ester amide) copolymer acs.org

Enzymatic Polymerization for Sustainable Itaconate Polyesters

Enzymatic polymerization presents a green alternative for synthesizing itaconate-based polyesters under milder conditions, often avoiding the need for toxic metal catalysts and high temperatures. mdpi.comsci-hub.se Candida antarctica Lipase B (CALB), particularly in its immobilized form (Novozyme® 435), is a highly effective biocatalyst for this purpose. mdpi.comsci-hub.sediva-portal.org This enzymatic approach has been successfully used to copolymerize itaconate esters (e.g., dimethyl itaconate) with other bio-based monomers like diethyl succinate (B1194679) and 1,4-butanediol to produce unsaturated aliphatic polyesters. mdpi.comrug.nl

The process can be carried out in solution via a two-stage method, where monomers are first oligomerized at a moderate temperature (e.g., 80 °C) under a nitrogen atmosphere, followed by a polymerization step. mdpi.com A key advantage of enzymatic catalysis is the high selectivity of the enzyme. CALB has been shown to be selective towards the non-conjugated ester group of dimethyl itaconate, which results in polyesters where the itaconate units are primarily located at the chain ends. sci-hub.sediva-portal.org This contrasts with traditional metal catalysts that show low selectivity and lead to a more random incorporation of itaconate units. sci-hub.sediva-portal.org This difference in monomer sequence affects the polymer's properties; for instance, CALB-catalyzed polyesters tend to be semi-crystalline, while those produced with catalysts like titanium(IV) butoxide are amorphous. diva-portal.org Furthermore, enzymatic polymerization at lower temperatures (e.g., 60 °C) eliminates the need for radical inhibitors, which are often required in high-temperature chemical polycondensation. sci-hub.se

CatalystMonomersTemperatureSelectivityPolymer Structure
Candida antarctica Lipase B (CALB) Dimethyl itaconate, Dimethyl succinate, 1,4-butanediol60 °C diva-portal.orgSelective towards the non-conjugated side of DMI sci-hub.sediva-portal.orgSemi-crystalline, itaconate residues mainly at chain ends diva-portal.org
Titanium(IV) butoxide (Ti(OBu)4) Dimethyl itaconate, Dimethyl succinate, 1,4-butanediol160 °C diva-portal.orgLow selectivity sci-hub.sediva-portal.orgAmorphous, randomly incorporated itaconate units diva-portal.org
Candida antarctica Lipase B (CALB) Diethyl succinate, Dimethyl itaconate, 1,4-butanediol80 °C (oligomerization) mdpi.comN/AUnsaturated aliphatic copolyesters (PBSI) mdpi.com

Role of Catalysts and Inhibitors in Itaconate Polyesterification

The synthesis of itaconate polyesters via polycondensation is significantly influenced by the choice of catalysts and the use of inhibitors to prevent side reactions. mdpi.comsci-hub.se A variety of catalysts have been evaluated, including organometallic compounds like titanium(IV) butoxide (Ti(OBu)4), acid catalysts such as p-toluenesulfonic acid (pTSA) and methanesulfonic acid (MSA), and enzymes like CALB. mdpi.comsci-hub.se

The catalyst's nature plays a crucial role in the reaction's outcome. Strong Brønsted acids like MSA can promote side reactions, specifically the Ordelt reaction (Michael addition of the diol to the itaconate double bond), which can lead to gelation, especially when reactive aliphatic diols are used. mdpi.com While pTSA is a common acid catalyst, it is also reported to increase the likelihood of gelation in itaconic polyester synthesis. researchgate.net In contrast, organometallic catalysts like Ti(OBu)4 require higher reaction temperatures (e.g., 160 °C) and exhibit low selectivity, resulting in a random distribution of itaconate units in the polymer chain. sci-hub.sediva-portal.org Enzymatic catalysts like CALB are effective at much lower temperatures (e.g., 60 °C) and offer high selectivity. sci-hub.sediva-portal.org

To prevent premature crosslinking of the itaconate double bond via thermally induced radical polymerization, inhibitors are commonly added to the reaction mixture. mdpi.com Frequently used inhibitors include 4-methoxyphenol (B1676288) (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone. nih.govmdpi.com The use of these inhibitors is particularly critical in high-temperature melt polycondensation reactions. mdpi.com However, a significant advantage of low-temperature enzymatic polymerization is that it can often be performed without the need for such inhibitors. sci-hub.se

Catalyst / InhibitorTypeFunction / Effect
Methanesulfonic acid (MSA) Brønsted Acid CatalystPromotes esterification but can increase side reactions (Ordelt reaction), leading to gelation. mdpi.com
Titanium(IV) butoxide (Ti(OBu)4) Organometallic CatalystEffective at high temperatures (160 °C); low selectivity leads to random polymer structure. sci-hub.sediva-portal.org
p-Toluenesulfonic acid (pTSA) Acid CatalystCan cause gelation, making it less suitable for itaconic polyester synthesis. researchgate.net
Candida antarctica Lipase B (CALB) Enzyme (Biocatalyst)Effective at low temperatures (60 °C); high selectivity; avoids need for inhibitors. sci-hub.sediva-portal.org
4-Methoxyphenol (MEHQ) InhibitorPrevents thermally induced radical crosslinking during polycondensation. nih.govmdpi.com
Butylated hydroxytoluene (BHT) InhibitorPrevents thermally induced radical crosslinking during polycondensation. nih.govmdpi.com

Photopolymerization of this compound Systems

Thiol-Ene Photopolymerization Mechanisms

Thiol-ene photopolymerization is a "click" chemistry reaction that proceeds via a radical-mediated step-growth mechanism. nih.gov The process is initiated by the generation of radicals from a photoinitiator upon exposure to light (e.g., UV or visible light). nih.govnih.gov The mechanism involves a two-step cycle:

Chain Transfer : An initiator radical abstracts a hydrogen atom from a thiol (R-SH), creating a highly reactive thiyl radical (R-S•). nih.govresearchgate.net

Propagation : The thiyl radical then adds across an 'ene' (a carbon-carbon double bond), such as the allyl groups in this compound. This addition forms a carbon-centered radical. nih.govresearchgate.net

This newly formed carbon radical subsequently abstracts a hydrogen from another thiol molecule in a rapid chain-transfer step. nih.gov This regenerates the thiyl radical, which can then participate in another cycle of propagation, leading to the formation of a cross-linked polymer network. nih.govresearchgate.net

A key characteristic of the thiol-ene reaction is that the chain-transfer step is often the rate-limiting step in the polymerization process. researchgate.net This step-growth nature results in more uniform network formation compared to chain-growth polymerizations like those of acrylates. nih.gov Thiol-ene systems are also noted for being less susceptible to oxygen inhibition, which is a common issue in other radical polymerization methods. nih.gov The choice of the 'ene' functionality can influence the polymerization kinetics and the final properties of the resulting network. nih.gov

UV-Induced Cationic Polymerization of Itaconate Derivatives

UV-induced cationic polymerization is a method that employs photoinitiators to generate a strong acid, which then initiates the polymerization of susceptible monomers. This technique is particularly effective for monomers capable of stabilizing a positive charge, such as epoxides and vinyl ethers. mdpi.comnih.gov The process is initiated by a diaryliodonium salt photoinitiator, which, upon UV irradiation, generates a Lewis acid. This acid attacks an electron-rich functional group, like an epoxide ring, initiating a ring-opening polymerization that propagates through the resin. mdpi.com This method offers advantages like rapid curing and "dark curing," where the polymerization continues even after the UV source is removed. mdpi.com

However, the direct cationic polymerization of itaconate esters, including this compound, is not a commonly employed method. The electron-withdrawing nature of the two ester groups on the itaconate molecule destabilizes the formation of a cationic intermediate on the double bond, making it less susceptible to cationic initiation compared to electron-rich monomers. The primary mechanism for polymerizing the vinyl group of itaconate esters is free-radical polymerization.

Ring-Opening Metathesis Polymerization (ROMP) of Itaconate-Derived Monomers

This compound itself does not undergo Ring-Opening Metathesis Polymerization (ROMP) because it lacks a strained ring structure. However, itaconic acid and its derivatives can be used as precursors to synthesize strained cyclic monomers suitable for ROMP. researchgate.net This typically involves a Diels-Alder reaction, where the itaconate derivative acts as a dienophile.

A notable example is the reaction of itaconic anhydride with furfuryl alcohol. This proceeds via a tandem Diels-Alder cycloaddition and lactonization to form a new oxa-norbornene-based monomer. rsc.orgrsc.org This itaconate-derived monomer possesses the necessary ring strain to be polymerized via ROMP. Esterification of the carboxylic acid group on this new monomer allows for polymerization using Grubbs' catalysts (1st, 2nd, or 3rd generations). rsc.orgcore.ac.uk

The polymerization exhibits characteristics of a living polymerization, where the molecular weight of the resulting polymer can be controlled by the monomer-to-catalyst ratio and shows a linear relationship with it. rsc.org This allows for the synthesis of polymers with low polydispersity and the creation of block copolymers. rsc.orgnih.gov

Table 2: Example of ROMP of an Itaconate-Derived Monomer

Monomer/Catalyst Ratio Polymerization Time (h) Conversion (%) Number Average Molecular Weight (Mn, g/mol) Polydispersity Index (Đ)
50:1 18 >98 10,700 1.14
100:1 18 >98 21,100 1.15
200:1 18 >98 39,800 1.12

Data derived from the ROMP of a methyl-esterified oxanorbornene monomer synthesized from itaconic anhydride and furfuryl alcohol, using a Grubbs' catalyst in 1,2-dichloroethane. core.ac.uk

Emulsion and Solution Polymerization of Itaconate Esters

Emulsion and solution polymerization are common free-radical methods used for producing polymers from itaconate esters, including this compound. These techniques offer distinct advantages and are chosen based on the desired final product form and application.

Solution Polymerization: In this method, the monomer, initiator, and resulting polymer are all dissolved in a non-reactive solvent. The polymerization of diallylamine (B93489) and itaconic acid has been carried out in a dioxane solvent using benzoyl peroxide as a free-radical initiator. mdpi.comnih.gov While providing good heat control and a homogeneous reaction medium, solution polymerization of itaconates can be slow, often resulting in low monomer conversions and low molecular weight polymers. uni-freiburg.ded-nb.info The polymerization rate of itaconic acid derivatives is known to be significantly lower than that of corresponding acrylates and methacrylates, a challenge attributed to steric hindrance and the stability of the propagating radical. mdpi.com

Emulsion Polymerization: This technique involves polymerizing monomers in an aqueous medium in the presence of a surfactant and a water-soluble initiator. google.com The monomer is dispersed as droplets in the water phase, and polymerization occurs within micelles, forming stable polymer latex particles. researchgate.net Emulsion polymerization is advantageous as it uses water as a dispersion medium, allows for high molecular weights at fast polymerization rates, and provides excellent heat transfer. acs.org For itaconate esters, seeded semibatch emulsion polymerization can be used to overcome challenges like slow propagation rates and achieve high monomer incorporation. acs.org However, compared to conventional acrylic monomers, itaconate polymerization rates are typically slower, which may require longer reaction times or slower monomer feeding profiles. engconfintl.org

Table 3: Representative Emulsion Polymerization Recipe for Dialkyl Itaconates

Component Function Example Quantity
Deionized Water Dispersion Medium 750 g
Sodium Lauryl Sulfate Surfactant 10.5 g
Sodium Bicarbonate Buffer 3.0 g
Polydimethyl Itaconate Seed Particles 30 g
Diethyl Itaconate / Dibutyl Itaconate Monomers 745 g
Sodium Persulfate Initiator 5.22 g

This table is a generalized example based on typical recipes for the emulsion polymerization of itaconate esters. google.com

The resulting latex from the emulsion polymerization of dibutyl itaconate and lauryl methacrylate (B99206) has been successfully used to create bio-based pressure-sensitive adhesives. mdpi.comnih.gov

Copolymerization Behavior and Reactivity Ratios of Diallyl Itaconate

Determination of Monomer Reactivity Ratios in Diallyl Itaconate Copolymerization

The monomer reactivity ratios, r1 and r2, are fundamental parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). wikipedia.org Accurate determination of these ratios is essential for predicting copolymer composition and microstructure. mdpi.com

Linear and Non-Linear Methods for Reactivity Ratio Calculation

Historically, linear methods such as the Fineman-Ross and Kelen-Tüdös methods have been widely used to estimate monomer reactivity ratios due to their simplicity. mdpi.comscielo.org These methods involve rearranging the copolymer composition equation into a linear form, allowing for graphical or linear regression analysis. wikipedia.org For instance, in the copolymerization of di-n-alkyl itaconates with styrene (B11656), the Fineman-Ross and Kelen-Tüdös methods were employed to calculate the reactivity ratios from ¹H-NMR data. scielo.org Similarly, these linear methods have been applied to other itaconate copolymer systems, such as itaconic anhydride (B1165640) with methyl methacrylate (B99206) and itaconic acid with acrylamide. researchgate.netresearchgate.net

However, linear methods are often considered less accurate because they can be sensitive to data distribution and may introduce bias. mdpi.com Non-linear methods, which directly fit the copolymer composition equation to experimental data, are now favored for their statistical robustness. mdpi.comresearchgate.net The error-in-variables model (EVM) is a notable non-linear technique that accounts for errors in all measured variables, providing more reliable estimates of reactivity ratios. mdpi.com

In-Line Spectroscopic Techniques for Monomer Consumption Analysis

The advancement of analytical techniques has enabled real-time monitoring of copolymerization reactions. In-line spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful tool for analyzing monomer consumption directly in the reaction mixture. nih.govresearchgate.net This approach allows for the determination of individual monomer conversions over the entire course of the reaction, providing a wealth of data for accurate reactivity ratio calculation. nih.gov

For example, in-line ¹H NMR spectroscopy has been successfully used to investigate the copolymerization of biobased dialkyl itaconates with butyl acrylate (B77674). nih.gov The distinct signals of the olefinic protons of the itaconate and acrylate monomers in the NMR spectrum allow for their simultaneous quantification as the reaction progresses. nih.gov This continuous monitoring provides a detailed picture of the reaction kinetics and copolymer composition drift, leading to more precise reactivity ratio determination. nih.govresearchgate.net Raman spectroscopy is another powerful process analytical technology (PAT) that is emerging for in-line monitoring of polymerization processes, offering real-time data on product quality attributes. nih.gov

Computational Approaches for Reactivity Ratio Prediction

Alongside experimental methods, computational approaches are gaining traction for predicting monomer reactivity ratios. These methods can provide valuable insights and guide experimental design. Monte Carlo (MC) simulations, for instance, can be used to model copolymerization kinetics and predict copolymer composition based on a given set of reactivity ratios and other kinetic parameters. nih.gov By comparing simulation results with experimental data, reactivity ratios can be refined. nih.gov

In the study of dialkyl itaconate and butyl acrylate copolymerization, MC simulations were embedded in an optimization environment to determine the reactivity ratios that best fit the experimental data obtained from in-line NMR. nih.gov This combination of experimental and computational techniques provides a robust framework for understanding complex copolymerization systems.

Investigating Specific Copolymer Systems with this compound

The copolymerization of this compound with various comonomers leads to polymers with a wide range of properties. Understanding the specific interactions and reactivity in these systems is key to developing new materials.

This compound with Vinyl Monomers (e.g., Ethyl Methacrylate, Vinyl Acetate)

Similarly, the copolymerization of this compound with vinyl acetate (B1210297) has been documented. google.com Vinyl acetate is known to have similar reactivity ratios to more hydrophobic branched vinyl esters, which can enhance water and alkali resistance in copolymers. ntu.edu.sg The copolymerization of vinyl acetate with methacrylamide (B166291) has been studied, with reactivity ratios indicating a tendency for block formation with methacrylamide. ekb.eg

Copolymerization with Nitrogen-Containing Monomers (e.g., Diallylamine)

The copolymerization of this compound with nitrogen-containing monomers like diallylamine (B93489) introduces functional groups that can impart specific properties to the resulting polymer, such as pH-responsiveness or the ability to form polyampholytes. espublisher.comgoogle.com Research has shown the successful free-radical copolymerization of diallylamine (DAA) and itaconic acid (IA), a precursor to this compound. mdpi.comnih.govespublisher.com In these systems, the composition of the copolymer is often determined by analyzing the nitrogen content. mdpi.comresearchgate.net

Studies on the copolymerization of diallylamine and itaconic acid have revealed that diallylamine tends to form five-membered pyrrolidine (B122466) rings through cyclopolymerization. espublisher.commdpi.com The resulting copolymers can be further modified, for example, by reacting with chitosan (B1678972) to create superabsorbent materials. espublisher.commdpi.com The reactivity of itaconic acid in copolymerization with other nitrogen-containing monomers, such as [(3-methacryloylamino)propyl]-trimethylammonium chloride, has been found to be higher than its comonomer, leading to copolymers with a more uniform distribution of monomer units. espublisher.comresearchgate.net

Alternating Copolymerization Mechanisms Involving Itaconate Monomers

The copolymerization of itaconate esters with certain comonomers can exhibit a tendency towards alternation. For example, in the radical copolymerization of di-n-alkylitaconates with styrene, the resulting copolymers are generally random but show some inclination to form alternating structures. scielo.org This behavior is indicated by the analysis of the copolymer's chemical structure using techniques like FTIR and NMR spectroscopy. scielo.org The reactivity ratios calculated for these systems, such as those for di-n-alkyl itaconates (r1 = 0.22–0.50) and styrene (r2 = 0.19–0.47), provide insight into the sequence distribution of the monomer units along the polymer chain. scielo.orgmdpi.com A product of reactivity ratios (r1r2) approaching zero suggests a higher tendency for alternation.

Graft Copolymerization of Itaconic Acid Derivatives

Itaconic acid and its derivatives are well-suited for graft copolymerization, a process where new polymer chains are grown from a pre-existing polymer backbone. This technique is used to modify the properties of natural polymers like chitosan and starch. researchgate.netmdpi.com

A notable application is the synthesis of superabsorbent polymers by grafting itaconic acid, often in combination with another monomer like diallylamine, onto a chitosan backbone. espublisher.comespublisher.commdpi.com This is achieved through free-radical polymerization, initiated by substances like benzoyl peroxide. espublisher.commdpi.com In this reaction, itaconic acid can form condensation products with the amino groups of chitosan. espublisher.comespublisher.com The resulting graft copolymers exhibit high water absorbency, making them suitable for applications in agriculture as water-retaining agents. mdpi.comnih.gov The inclusion of itaconic acid grafts increases the number of hydrophilic carboxylic groups, which enhances the material's ability to absorb and retain water through hydrogen bonding. espublisher.commdpi.com

Similarly, itaconic acid has been grafted onto starch to create superabsorbent starches. researchgate.net The grafted poly(itaconic acid) chains modify the starch structure, leading to materials with enhanced swelling capacity in water and various buffer solutions. researchgate.net

Table 4: Graft Copolymerization of Itaconic Acid Derivatives

Backbone PolymerGrafted MonomersPolymerization MethodResulting MaterialKey Properties/ApplicationsReference
ChitosanItaconic acid, DiallylamineFree-radical polymerizationSuperabsorbent polymerHigh swelling ability and salt tolerance; used as a water-retaining agent. mdpi.comnih.gov mdpi.comnih.gov
Starch (Corn, Cassava)Itaconic acidGraft copolymerizationSuperabsorbent starches (SASs)High swelling capacity in water and buffer solutions; used as environmentally friendly fertilizers. researchgate.net researchgate.net

Polymer Architecture and Network Formation from Diallyl Itaconate

Synthesis of Linear Polymers from Itaconate Monomers

The synthesis of linear polymers from itaconate monomers is primarily achieved through condensation polymerization or controlled radical polymerization, with careful control of reaction conditions to prevent cross-linking via the vinyl group.

Melt trans-esterification polycondensation is a common method for producing linear itaconate-based polyesters. In this process, an itaconate diester, such as dibutyl itaconate, is reacted with a diol. The higher boiling point of dibutyl itaconate makes it more suitable for melt polycondensation than lower boiling point esters like dimethyl itaconate. The reaction is typically conducted in two stages: an initial oligomerization step under an inert atmosphere (e.g., nitrogen purge) to remove the alcohol condensate, followed by a higher temperature step under reduced pressure to increase the molecular weight. To prevent premature cross-linking through radical polymerization of the exo-chain double bond, a radical quencher or inhibitor, such as quinol or 4-methoxyphenol (B1676288), is often added. This strategy has been used to synthesize a variety of linear, unsaturated polyesters with molecular weights reaching up to 11,500 Da without significant isomerization or cross-linking.

Another approach involves the direct condensation of itaconic acid with diols, which can be performed thermally or enzymatically. For instance, a series of renewable unsaturated polyesters were synthesized from itaconic acid, succinic acid, and 1,4-butanediol (B3395766) via solvent-free polycondensation. The reaction conditions can be optimized to maximize carboxyl group conversion while preserving the integrity of the C=C double bonds for potential post-polymerization modification.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been employed. These methods offer better control over molecular weight and polydispersity compared to conventional free-radical polymerization, which often suffers from low monomer conversion rates for itaconates. For example, dialkyl itaconates have been successfully polymerized via RAFT to create well-defined polymer blocks.

Table 1: Examples of Linear Polymer Synthesis from Itaconate Monomers

Monomers Polymerization Method Catalyst/Initiator Key Conditions Resulting Polymer
Dibutyl itaconate, 1,12-dodecanediol Melt Trans-esterification Dibutyltin dilaurate 160-165°C, N₂ purge then vacuum, quinol inhibitor Poly(dodecyl itaconate)
Dimethyl itaconate, various diols Direct Polycondensation Tin(II) ethylhexanoate 4-methoxyphenol inhibitor Linear unsaturated polyesters
Itaconic acid, 1,8-octanediol, succinic anhydride (B1165640) Melt Polycondensation None 150°C, 7 hours Poly(octamethylene itaconate-co-succinate)

Formation of Branched Polymer Structures in Diallyl Itaconate Systems

The formation of branched structures in this compound systems arises from the reactivity of the allyl groups, in addition to the primary polymerization of the vinylidene double bond. While specific studies focusing solely on the branching of this compound were not prominent in the provided research, the principles can be inferred from the behavior of multifunctional monomers. In radical polymerization, chain transfer to the monomer or polymer can lead to branching. The allyl groups in this compound contain allylic protons that are susceptible to abstraction by a growing polymer radical. This creates a new radical center on the monomer, from which a new polymer chain can grow, leading to a branched architecture.

Furthermore, if polymerization conditions are not strictly controlled, slight cross-linking can occur, leading to the formation of microgels, which are indicative of a highly branched, network-like structure. This has been observed even in systems intended to be linear, where unusually high molecular weights and polydispersity indices suggested the formation of such structures.

Design and Fabrication of Cross-linked Polymer Networks

Cross-linked polymer networks are three-dimensional structures formed by connecting linear or branched polymer chains. These networks exhibit distinct properties, such as insolubility and swelling behavior, which are governed by the nature of the polymer chains and the cross-links.

Several strategies exist for creating cross-linked networks from itaconate-based polymers, leveraging either the intrinsic reactivity of the polymer or the addition of external cross-linking agents.

Utilizing the Exo-Chain Double Bond: The vinylidene double bond present in the itaconate repeating unit is a key site for cross-linking. Unsaturated polyesters derived from itaconic acid can be cross-linked through these double bonds via thermal or photo-initiated processes. This approach has been used to prepare potentially bio-benign gels.

Bio-based Cross-linkers: Novel cross-linking agents can be synthesized from itaconic acid itself. For example, bis[2-(methacryloyloxy)ethyl]2-methylene-succinate (IH) was created by esterifying itaconic acid with 2-hydroxyethyl methacrylate (B99206) (HEMA). This bifunctional monomer, containing both an itaconate and two methacrylate groups, can be incorporated into an emulsion polymerization formulation to create a cross-linked structure and improve the mechanical properties of the resulting polymer.

Aza-Michael Addition: The C=C double bond in itaconate polymers is susceptible to Michael addition reactions. The aza-Michael reaction, involving the addition of an amine, can be used to cross-link the polymer chains. Aliphatic diamines, such as 1,2-ethylenediamine or 1,6-hexanediamine, can be used to link two different polymer chains together, forming a network. The reaction can be performed post-polymerization, and the degree of cross-linking can be controlled by the stoichiometry of the amine to the double bonds.

The cross-linking density, or the number of cross-links per unit volume, is a critical parameter that dictates the macroscopic properties of the polymer network.

Mechanical Properties: A higher cross-linking density generally leads to a stiffer and stronger material. For itaconate elastomers, insufficient cross-link density results in inferior dynamic and static mechanical properties. By increasing the cross-linking density using a dual-network strategy, properties such as tensile strength and modulus can be significantly enhanced to meet the requirements for applications like tire materials. For example, a dual-cross-linked biobased itaconate elastomer (BIE)/silica composite achieved a tensile strength of 17.4 MPa, comparable to commercial styrene-butadiene rubber.

Torque and Vulcanization: In rubber processing, the torque difference measured during vulcanization is an indicator of cross-linking density. A higher torque difference corresponds to a greater degree of cross-linking. Steric hindrance from the long side chains of some itaconate esters, like dibutyl itaconate, can mask some of the reactive double bonds, leading to a reduced cross-linking density compared to other elastomers.

Swelling Behavior: The degree of swelling of a network in a solvent is inversely proportional to its cross-linking density. A more tightly cross-linked network has less space for solvent molecules to penetrate, resulting in lower swelling. This property is crucial for applications such as hydrogels.

Development of Telechelic and Chain-End Functionalized Itaconate Polymers

Telechelic polymers are macromolecules that contain reactive functional groups at their chain ends. This architecture is valuable for creating block copolymers, chain-extending low molecular weight oligomers, or grafting polymers onto surfaces.

A key strategy for producing chain-end functionalized polyalkylene itaconates is to control the stoichiometry in a condensation polymerization. By using a controlled excess of one monomer, the resulting polymer chains can be terminated with the functional groups of that monomer. For example, by using dipropargyl itaconate in a controlled excess during condensation polymerization, it is possible to generate polymers containing reactive propargyl groups at the chain ends. These terminal alkyne groups, in addition to the exo-chain double bonds along the backbone, provide opportunities for orthogonal functionalization via click chemistry.

Another method involves quantifying the polymer end groups through peak integration in NMR spectroscopy. This analysis can confirm the identity of the terminal units, such as determining that itaconic acid has capped the polymer chains in a polycondensation reaction.

Preparation of Periodically Grafted Polymer Backbones

Periodically grafted copolymers, where side chains are attached at regular intervals along the main chain, offer a high degree of structural control compared to randomly grafted polymers. This precise architecture is best achieved through condensation polymerization approaches, where one comonomer acts as a spacer and the other provides the site for grafting.

The synthesis of periodically graftable polyesters from itaconate monomers is a prime example. A linear poly(alkylene itaconate) is first synthesized via melt polycondensation. The repeating itaconate units along this backbone contain reactive C=C double bonds at precise, periodic intervals. These double bonds can then be functionalized in a post-polymerization modification step.

A common modification technique is the Michael addition reaction. Various nucleophiles, such as diallyl amine or thiols (e.g., MPEG 750 thiol), can be added across the double bond to attach the desired side chains. This approach allows for the creation of diverse functionalities at regular intervals along the polymer backbone. This method has been used to create periodically grafted amphiphilic copolymers (PGACs) by grafting segments like polyethylene (B3416737) glycol (PEG) at regular intervals. Further complexity can be introduced by installing two different types of pendant segments, such as PEG and a fluorocarbon, in an alternating fashion, leading to de-symmetrized, Janus-type folded chain structures.

Table 2: List of Chemical Compounds

Compound Name Abbreviation
This compound -
Dimethyl itaconate DMI
Dibutyl itaconate DBI
Itaconic acid IA
1,12-dodecanediol -
1,4-butanediol -
1,8-octanediol 1,8-OD
Succinic acid -
Poly(dodecyl itaconate) PDI
Poly(octamethylene itaconate-co-succinate) POItcSc
Amino-functionalized polysulfide PDAS
bis[2-(methacryloyloxy)ethyl]2-methylene-succinate IH
2-hydroxyethyl methacrylate HEMA
1,2-ethylenediamine 1,2-EDA
1,6-hexanediamine 1,6-HDA
Dipropargyl itaconate -
Polyethylene glycol PEG
Quinol -
4-methoxyphenol -
Dibutyltin dilaurate -
Tin(II) ethylhexanoate -
Potassium peroxodisulfate -
N-phenyl itaconimide -
Styrene-butadiene rubber SBR

Post Polymerization Modification and Functionalization of Diallyl Itaconate Polymers

Michael Addition Reactions on Itaconate Polymer Backbonesrsc.orgmdpi.comwhiterose.ac.ukrsc.org

The carbon-carbon double bond in the itaconate repeating unit is an excellent Michael acceptor due to its conjugation with the ester carbonyl group. rsc.org This characteristic allows for the facile addition of various nucleophiles, a reaction known as Michael addition, to functionalize the polymer backbone. rsc.orgrsc.org This method provides a powerful tool to introduce a wide range of functionalities at regular intervals along the polymer chain. rsc.orgiisc.ac.in

Thiol-Michael Addition for Polymer Functionalizationmdpi.comwhiterose.ac.ukrsc.orgacs.orgacs.org

The thiol-Michael addition, or thiol-ene reaction, is a highly efficient and often quantitative method for functionalizing itaconate-based polymers. rsc.orgacs.org A variety of organic thiols can be added across the exo-chain double bonds, introducing new functional groups and altering the polymer's properties. rsc.org

Key research findings in this area include:

Quantitative Modification: Studies have demonstrated that various thiols, including alkane thiols, polyethylene (B3416737) glycol (PEG) thiols, thioglycerol, and cysteine derivatives, can quantitatively add to the itaconate double bonds. rsc.org This high degree of conversion is crucial for creating well-defined functional polymers.

Synthesis of Amphiphilic Copolymers: Periodically grafted amphiphilic copolymers have been synthesized by grafting MPEG thiols of varying lengths onto a poly(icosyl itaconate) backbone. iisc.ac.in This post-polymerization modification allows for the creation of materials with tailored self-assembly properties. iisc.ac.in

One-Pot Sequential Modification: Researchers have successfully performed one-pot sequential modifications of itaconate-based polyesters. For example, a polyester (B1180765) was first modified with 3-mercapto-1,2-propanediol (B48393) and then with piperidine, demonstrating the versatility of Michael addition for creating multifunctional polymers. acs.orgresearchgate.net

Interactive Data Table: Thiol-Michael Addition on Itaconate Polymers
Thiol Compound Itaconate Polymer Reaction Conditions Outcome Reference(s)
MPEG 750 thiol Poly(dodecylitaconate) N-propylamine (catalyst), Chloroform, 3 days Quantitative addition, formation of grafted copolymer rsc.org
3-mercapto-1,2-propanediol (MP) Polyester from di(10-undecenyl) itaconate (DUI) Not specified Quantitative modification acs.orgresearchgate.net
Benzyl mercaptan (BM) Polyester from DUI Not specified Quantitative modification acs.orgresearchgate.net
Dodecyl mercaptan (DM) Polyester from DUI Not specified Quantitative modification acs.orgresearchgate.net
Triethylene glycol thiol Propargyl-terminated polyalkylene itaconates Not specified Generation of ABA type triblock copolymers iisc.ac.in

Aza-Michael Addition of Amines to Unsaturated Itaconate Polymersrsc.orgmdpi.comwhiterose.ac.ukrsc.org

The aza-Michael addition involves the reaction of primary or secondary amines with the activated double bond of the itaconate moiety. frontiersin.orgresearchgate.net This reaction is a valuable tool for introducing nitrogen-containing functional groups, which can significantly influence the polymer's properties, such as its thermal behavior and degradability. acs.orgnih.gov

Significant findings include:

Variety of Amines: A range of amines, including N-methylbenzylamine, diallyl amine, and proline, have been successfully added to poly(alkylene itaconate)s. rsc.org

Cascade Reactions: The addition of primary amines to itaconates can lead to a subsequent intramolecular cyclization, forming N-substituted pyrrolidone rings. frontiersin.orgresearchgate.net This cascade reaction provides a pathway to novel polymer structures.

Challenges with Isomerization: A key challenge in the aza-Michael addition to itaconate polymers is the potential for the amine to catalyze the isomerization of the itaconate double bond to the less reactive mesaconate form. frontiersin.orgwhiterose.ac.uk This side reaction can significantly slow down the desired addition, often necessitating long reaction times. frontiersin.orgwhiterose.ac.uk

Interactive Data Table: Aza-Michael Addition on Itaconate Polymers
Amine Compound Itaconate Polymer/Monomer Reaction Conditions Key Observation(s) Reference(s)
Diethylamine (B46881) (DEA) Dimethyl itaconate (DMI) Room temperature, 2 hours Aza-Michael addition occurs, but is in competition with regioisomerization to mesaconate. frontiersin.org
Diethylamine (DEA) Poly(1,8-octylene itaconate) Iodine on acidic alumina (B75360) catalyst >70% addition after 4 hours, significant rate enhancement. whiterose.ac.uk
Piperidine Polyester from di(10-undecenyl) itaconate (DUI) Not specified Quantitative modification. acs.orgresearchgate.net
sec-Butylamine Polyester from DUI Not specified Controlled modification without intramolecular cyclization at low temperatures. acs.orgresearchgate.net
Diallyl amine Poly(dodecylitaconate) Lithium perchlorate, Chloroform Successful Michael addition. rsc.org

Catalytic Enhancement of Michael Addition Processesrsc.org

To overcome the kinetic limitations and side reactions associated with Michael additions, particularly the aza-Michael addition, researchers have explored the use of catalysts.

Recent developments have shown that:

Heterogeneous Catalysis: Iodine supported on acidic alumina has been identified as an effective, heterogeneous, and reusable catalyst for the aza-Michael addition of diethylamine to dimethyl itaconate. whiterose.ac.ukfrontiersin.org This catalyst significantly reduces reaction times by promoting the desired addition over the competing isomerization reaction. whiterose.ac.ukfrontiersin.org

Lewis Acid Catalysis: The effectiveness of catalysts in aza-Michael additions has been shown to be proportional to their Lewis acidity. researchgate.net Lewis acids can activate the Michael acceptor, making it more susceptible to nucleophilic attack. researchgate.net

Amine Catalysis: While amines can act as nucleophiles in the aza-Michael addition, they can also catalyze the isomerization of itaconates to their less reactive regioisomers. researchgate.netnih.gov This dual role complicates the reaction and highlights the need for carefully selected catalytic systems.

Diels-Alder Reactions for Itaconate Polymer Derivatizationwordpress.com

The double bond in the itaconate unit can also participate in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. This provides another avenue for post-polymerization modification.

Research in this area has demonstrated:

The potential for itaconic acid-based polyesters to undergo Diels-Alder reactions, opening up possibilities for crosslinking and further functionalization. rsc.orgmdpi.com

The use of a Diels-Alder reaction to synthesize a monomer from dimethyl itaconate (DMI) and cyclopentadiene, which was then used in ring-opening metathesis polymerization (ROMP). rsc.orgwordpress.com This strategy circumvents the instability of DMI in certain polymerization conditions. wordpress.com

A tandem Diels-Alder cycloaddition and lactonization reaction between itaconic anhydride (B1165640) and furfuryl alcohol has been used to create a novel oxa-norbornene derivative, which can be polymerized via ROMP. rsc.org

Orthogonal Functionalization Strategies Utilizing Itaconate-Based Polymersrsc.org

The presence of multiple, distinct reactive sites on itaconate-based polymers allows for orthogonal functionalization, where different functional groups can be introduced at specific locations without interfering with each other.

An example of this strategy involves:

The synthesis of chain-end functionalizable polyalkylene itaconates containing propargyl groups at the chain ends and exo-chain double bonds along the backbone. iisc.ac.in

Orthogonal functionalization was then carried out using a thiol-Michael addition on the backbone double bonds and a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) at the propargyl chain ends. iisc.ac.in This approach allows for the creation of complex polymer architectures with precise control over the placement of different functionalities. iisc.ac.in

Chemical Modification of Unsaturated Polymer Segmentsmdpi.com

Beyond Michael additions and Diels-Alder reactions, the unsaturated segments of itaconate polymers can undergo other chemical modifications.

These modifications can include:

Oxidation: The polysulfides formed from the thio-Michael addition on itaconate polyesters can be subsequently oxidized to the corresponding polysulfones, creating a new class of bio-based polymers. rsc.org

Hydrogenation: The unsaturated polynorbornenes derived from an itaconate-based monomer have been hydrogenated using a heterogeneous palladium catalyst to produce saturated analogues with different thermal and mechanical properties. rsc.org

Crosslinking: The C=C double bonds in itaconate-based polyesters can be utilized for crosslinking reactions, for instance, through UV-curing, to form network structures with enhanced thermal stability and mechanical properties. mdpi.commdpi.com

Polymer Degradation Mechanisms of Itaconate Based Materials

Hydrolytic Degradation Pathways of Itaconate Polyesters

Hydrolytic degradation involves the cleavage of ester bonds within the polymer backbone through interaction with water. The rate and outcome of this process in itaconate polyesters are influenced by environmental factors and the polymer's chemical structure. Studies on poly(trimethylene itaconate) (PTI) have shown that weight loss due to hydrolysis is a function of both time and the pH of the surrounding solution. For instance, over a period of degradation, the final weight loss for PTI can range from 7% to 21%, depending on the initial pH. researchgate.net

The degradation process preferentially targets the amorphous regions of the polymer, where water can more easily diffuse and attack the ester linkages. researchgate.net This leads to an increase in the crystallinity of the remaining polymer material. researchgate.net The hydrolysis of itaconate polyesters results in the release of itaconic acid (IA) and water-soluble oligomers. acs.org For example, in the degradation of poly(IA-DoD), a polyester (B1180765) based on itaconic acid, the release of itaconic acid and its methylated derivatives, such as methyl-itaconic acid (MMI), increases over time. acs.org

Table 1: Hydrolytic Degradation of Poly(trimethylene itaconate) (PTI)

Final weight loss of PTI as a function of degradation time and initial solution pH.

Initial pHFinal Weight Loss (%)
~5.57
1121

The presence of itaconate segments within polyester chains can enhance their susceptibility to enzymatic degradation. acs.orgresearchgate.net Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of ester bonds. unibo.it This degradation can occur through two primary mechanisms: exo-type chain-end scission, which releases monomers, or endo-type degradation, where the enzyme randomly cleaves ester bonds along the polymer chain to produce oligomers. unibo.it The specific mechanism and rate of enzymatic degradation are influenced by the polymer's structure and the type of enzyme involved. acs.orgunibo.it

Itaconate-based polymers exhibit pH-responsive behavior, which is particularly relevant in applications like drug delivery. The degradation rate of these polymers can be significantly influenced by the pH of the environment. mdpi.comnih.gov For instance, the hydrolysis of poly(lactic acid)-itaconate (PLA-ITA) nanoparticles shows a higher release of degradation products at a physiological pH of 7.4 compared to a more acidic pH of 5.3. mdpi.comnih.gov This is attributed to the base-catalyzed hydrolysis of the ester bonds, which follows a BAC2-type mechanism facilitated by hydroxide (B78521) ions (OH⁻). mdpi.com

The degradation process is complex, yielding not just monomeric lactic acid and itaconic acid, but also a variety of oligomeric species. mdpi.comnih.gov Despite the chemical breakdown, the physical size and morphology of the nanoparticles may not change significantly over a month at pH 7.4, which is characteristic of a bulk erosion mechanism. mdpi.com Hydrogels synthesized with itaconic acid also demonstrate pH-sensitive swelling behavior; they remain collapsed at low pH and swell as the pH increases due to the deprotonation of carboxylic acid groups, leading to electrostatic repulsion. nih.gov

Table 2: Itaconate (ITA) and Lactate (LA) Release from PLA-ITA Nanoparticles

Quantitative analysis of released products after degradation at different pH levels.

ConditionReleased Itaconate (%)Released Lactate (%)
pH 5.31.51.0
pH 7.42.51.5

Amine-Triggered Degradation Mechanisms in Itaconate Polymers

A key feature of itaconate polyesters is their capacity for rapid, amine-triggered degradation. acs.orgresearchgate.net This degradation can be stimulated and controlled by the presence of amines at room temperature without the need for a catalyst. acs.orgresearchgate.net The underlying chemical mechanism is the aza-Michael addition reaction between the amine and the electron-deficient double bond of the itaconate unit within the polymer chain. acs.org This reaction leads to the formation of lactamization products and a swift reduction in the polymer's number-average molecular weight (Mn), which can drop to less than 5000 g/mol within 24 hours. acs.orgresearchgate.net The efficiency of this degradation pathway can be influenced by the copolymer structure and solvent factors. acs.org This on-demand degradation capability provides a strategic advantage for applications requiring controlled and rapid material breakdown. acs.orgresearchgate.netfigshare.com

Analysis of Polymer Erosion Modes (Surface vs. Bulk Erosion)

Polymer erosion can be broadly categorized into surface erosion and bulk erosion. wikipedia.org In surface erosion, mass loss is confined to the exterior of the material, while the interior remains largely intact until the outer layers have degraded. wikipedia.org In contrast, bulk erosion occurs when water penetrates the entire polymer matrix faster than the rate of polymer degradation, leading to hydrolysis throughout the material's volume. wikipedia.org

Computational Studies on Itaconate Polymer Degradation Processes

Computational methods, particularly molecular dynamics (MD) simulations, have been employed to gain deeper insight into the degradation mechanisms of itaconate-based polymers at the molecular level. acs.orgresearchgate.net These theoretical studies have been instrumental in elucidating the enzymatic degradation mechanism of itaconate polyesters. acs.orgresearchgate.net By simulating the interaction between the polymer and an enzyme, such as in the case of PBXI–CALB complexes, researchers can analyze the specific molecular interactions that drive the enzymatic hydrolysis. acs.orgresearchgate.net These computational analyses complement experimental findings and provide a detailed understanding of the degradation process, aiding in the rational design of new biodegradable materials with predictable properties. acs.orgresearchgate.net

Advanced Materials and Research Applications of Diallyl Itaconate Polymers

Development of Bio-based Epoxy Resins from Itaconate Derivatives

The synthesis of bio-based epoxy resins from itaconic acid derivatives represents a significant step toward replacing conventional petroleum-based resins like diglycidyl ether of bisphenol A (DGEBA). cas.cnresearchgate.net Researchers have successfully synthesized a trifunctional epoxy resin from itaconic acid (TEIA) by first preparing diallyl itaconate through allylation, followed by the epoxidation of the allylic double bonds. researchgate.net This bio-based resin demonstrates properties that are comparable, and in some aspects superior, to traditional epoxy systems.

The synthesized TEIA exhibits a high epoxy value of 1.02 and a low viscosity of 0.96 Pa·s at 25°C. researchgate.net When cured, it shows enhanced mechanical properties and curing reactivity compared to epoxidized soybean oil and is comparable to DGEBA systems. researchgate.net Another study detailed the synthesis of an itaconic acid-based epoxy resin (EIA) with a high epoxy value exceeding 0.62. rsc.org The resulting thermosets displayed excellent mechanical properties, including a tensile strength of 87.5 MPa and a flexural strength of 152.4 MPa, which are comparable or superior to DGEBA cured under the same conditions. rsc.org The presence of a double bond in the itaconate structure allows for further property regulation, such as incorporating fire-resistant molecules like DOPO to create flame-retardant epoxy resins. cas.cn

Table 1: Comparative Properties of Itaconate-Based Epoxy Resins and DGEBA

Property Itaconic Acid Epoxy Resin (EIA) rsc.org Trifunctional Itaconic Epoxy (TEIA) researchgate.net Diglycidyl Ether of Bisphenol A (DGEBA) rsc.org
Epoxy Value (eq/100g) >0.62 1.02 ~0.53
Viscosity (Pa·s at 25°C) Low 0.96 -
Glass Transition Temp. (°C) 130.4 - Comparable to EIA
Tensile Strength (MPa) 87.5 Higher than ESBO Comparable to EIA
Flexural Strength (MPa) 152.4 - Comparable to EIA
Flexural Modulus (MPa) 3400 - Comparable to EIA

Synthesis and Application of Superabsorbent Polymer Materials

Itaconic acid is a promising bio-compatible and environmentally friendly alternative to acrylic acid for producing superabsorbent polymers (SAPs), which are materials capable of absorbing and retaining large volumes of water. mdpi.comacs.org

Itaconic acid-based SAPs, or hydrogels, have been extensively researched for environmental applications such as water treatment. researchgate.net These hydrogels are synthesized through the polymerization of itaconic acid, often with comonomers to enhance their properties. mdpi.com For instance, copolymerizing itaconic acid with vinyl sulfonic acid improves the absorption properties of the resulting SAP. tandfonline.com The introduction of surface crosslinking can significantly enhance the absorbency of itaconic acid-based SAPs under mechanical loads. mdpi.com Under optimal conditions, these surface-crosslinked SAPs have exhibited a centrifuge retention capacity of 31.1 g/g and an absorbency under a load of 20.2 g/g. mdpi.com

Research has also focused on creating hydrogels from renewable resources like starch and itaconic acid, resulting in a superabsorbent with a high bio-based content (63%) and a water absorption capacity of up to 650 g/g. researchgate.net The porous structure and presence of polar carboxyl groups contribute to this high absorption capacity. researchgate.net Furthermore, itaconic acid-based hydrogels have demonstrated an excellent capacity for removing cationic dyes, such as Methylene blue, from water, making them suitable for wastewater treatment applications. nih.gov

Table 2: Performance of Various Itaconate-Based Superabsorbent Hydrogels

Hydrogel Composition Key Feature/Application Maximum Absorption Capacity Reference
Itaconic Acid & Vinyl Sulfonic Acid Surface-crosslinked for improved load-bearing 31.1 g/g (Centrifuge Retention) mdpi.com
Starch & Itaconic Acid High bio-based content for agriculture 650 g/g (in water) researchgate.net
Cross-linked Poly(itaconic acid) High reswelling capacity 370.7 g/g (initial), 1713.8 g/g (reswelling) acs.org
Itaconic Acid & Acrylic Acid Cationic dye removal Excellent removal of Methylene blue nih.gov

The carboxylic acid groups in the itaconate structure make its derivative hydrogels sensitive to changes in pH. nih.gov This property is the basis for developing "smart" materials, such as hydrogel actuators, that can change their volume and shape in response to environmental stimuli. dcu.iemdpi.com A series of pH-sensitive hydrogels synthesized from itaconic acid and acrylic acid demonstrated significant swelling variations across a pH range of 4.0 to 10.0. nih.gov

This pH-responsiveness stems from the protonation and deprotonation of the carboxyl groups. dcu.ie At a pH above the acid's pKa, the carboxyl groups ionize (COO-), leading to electrostatic repulsion between the polymer chains and causing the hydrogel to swell by absorbing water. dcu.ie Conversely, in an acidic environment (pH < pKa), the groups remain protonated (COOH), reducing repulsion and causing the hydrogel to contract and release water. dcu.ie This reversible swelling and deswelling behavior can be harnessed to create actuators and other responsive systems. tue.nl By integrating pH-responsive itaconate-based hydrogels with other functional layers, such as photothermal-responsive layers, it is possible to create complex, multi-stimuli-responsive devices. mdpi.com

Design of Elastomeric Materials Incorporating this compound

Itaconic acid and its diesters, such as dibutyl itaconate and diethyl itaconate, are being used to synthesize novel bio-based elastomers as sustainable alternatives to petroleum-derived rubbers like styrene-butadiene rubber (SBR). mdpi.commdpi.com These itaconate-based elastomers can be prepared through methods like redox emulsion polymerization. mdpi.com

One such example is an elastomer made from copolymerizing diethyl itaconate, butyl acrylate (B77674), ethyl acrylate, and glycidyl (B131873) methacrylate (B99206). mdpi.com This material exhibited a high number average molecular weight of over 200,000 and a yield of up to 96%. mdpi.com Composites made from this elastomer showed a tensile strength of up to 14.5 MPa and an elongation at break of 305%, with high-temperature oil resistance superior to commercial acrylate rubber. mdpi.com Another study focused on poly(dibutyl itaconate-co-butadiene) (PDBIB) as a green substitute for emulsion SBR (ESBR). mdpi.com The glass transition temperature (Tg) of PDBIB could be tuned from -57.9°C to -70.2°C by adjusting the butadiene content, values lower than that of ESBR (-53.9°C), indicating better low-temperature flexibility. mdpi.com The structure of itaconate elastomers can be adjusted by changing the side groups of the itaconate monomer to control properties like oil resistance and mechanical performance. google.com

Table 3: Mechanical and Thermal Properties of Itaconate-Based Elastomers

Elastomer Type Monomers Tensile Strength (MPa) Elongation at Break (%) Glass Transition Temp. (Tg) (°C)
PDEBEG mdpi.com Diethyl itaconate, Butyl acrylate, Ethyl acrylate, Glycidyl methacrylate 14.5 305 -25.2 to -0.8
PDBIB mdpi.com Dibutyl itaconate, Butadiene - - -57.9 to -70.2
ESBR (for comparison) mdpi.com Styrene (B11656), Butadiene - - -53.9

Photocurable Adhesive and Coating Formulations Based on Itaconates

The reactive nature of itaconates makes them excellent candidates for photocurable formulations used in adhesives and coatings. researchgate.net These systems, which cure rapidly upon exposure to UV light, offer environmental benefits due to the absence of volatile organic compounds (VOCs). nih.gov Itaconic acid-based polyurethane acrylate (PUA) resins have been synthesized for UV-curable coatings, demonstrating good mechanical, chemical, and thermal properties. nih.gov As the proportion of the itaconic acid-based PUA increased, the resulting coating became more rigid and crystalline, with excellent scratch hardness and resistance to acid and alkali solutions. nih.gov

In the field of adhesives, a dual-cure system using a novel itaconic acid-based epoxy acrylate oligomer has been developed. mdpi.com This system, which combines UV and thermal curing, achieved a high gel fraction of over 95% and a lap-shear adhesion strength of up to 10.7 MPa. mdpi.com The versatility of itaconate polyesters allows them to be used as photocurable adhesives after UV irradiation. researchgate.net Furthermore, copolymers of dibutyl itaconate and lauryl methacrylate have been synthesized via emulsion polymerization to create sustainable, waterborne pressure-sensitive adhesives (PSAs). nih.gov

Itaconate Polymers in Additive Manufacturing (3D Printing)

Itaconate-based resins are gaining traction in additive manufacturing, particularly in vat photopolymerization (VP) techniques like digital light processing (DLP), due to their bio-based origin and tunable properties. nih.govunibo.it Researchers have developed photoactive resins from terpenes and itaconic acid, specifically perillyl itaconate, for use in DLP. nih.gov These formulations exhibit rapid photocuring kinetics and can produce materials ranging from brittle to elastic, with a Young's modulus from 3.6 to 358 MPa and a strain at break from 15% to 367%, depending on the composition. nih.gov

Another approach involves the synthesis of fully bio-based diurethanediol diitaconates, which are liquid at room temperature and can be formulated into resins for 3D printing. unibo.itresearchgate.net These resins have been used to print materials with excellent mechanical properties, including elastic moduli as high as 1 GPa and tensile strengths over 30 MPa, with a bio-based content of up to 90 wt%. unibo.itresearchgate.net The use of itaconic acid-based polyesters, often with reactive diluents to reduce viscosity, is another promising route for creating sustainable inks for 3D printing applications. researchgate.net

Table 4: Mechanical Properties of 3D Printed Itaconate-Based Materials

Resin System 3D Printing Method Elastic/Young's Modulus Tensile Strength (MPa) Strain at Break (%)
Perillyl Itaconate / Terpene nih.gov Digital Light Processing (DLP) 3.6 - 358 MPa - 15 - 367
Diurethanediol Diitaconates unibo.itresearchgate.net Vat Photopolymerization (VP) up to 1 GPa > 30 -

Functional Polymers with Biocidal Activities

Polymers derived from itaconic acid, including those with diallyl functionalities, are gaining attention for their potential in creating materials with inherent biocidal properties. The incorporation of specific comonomers and subsequent chemical modifications can yield polymers with significant antimicrobial efficacy against a range of microorganisms. Research in this area focuses on synthesizing these functional polymers and evaluating their activity against bacteria and other microbes.

Copolymers of itaconic acid have demonstrated notable biocidal effects. For instance, a copolymer synthesized from itaconic acid and [(3-methacryloylamino)propyl]trimethylammonium chloride (TMAPMACh) has been shown to be effective against sulfate-reducing bacteria (SRB). researchgate.netespublisher.com This is particularly relevant in industrial applications where SRB can cause significant corrosion and biofouling. Similarly, copolymers of N,N-diallyl-N,N-dimethylammonium chloride and N-[3-(Dimethylamino)propyl]methacrylamide have also exhibited biocidal effects against these bacteria. researchgate.net The presence of quaternary ammonium (B1175870) compounds within the polymer structure is a key factor in their antimicrobial action.

Furthermore, copolymers of diallylamine (B93489) and itaconic acid have been synthesized and investigated. nih.govnih.gov Diallylamine can form pyrrolidine (B122466) rings during polymerization, which can act as proton adsorption sites. nih.gov The combination of the carboxylic acid groups from itaconic acid and the amine groups from diallylamine results in a polyampholyte with potential biocidal characteristics. The antimicrobial properties of such polymers can be further enhanced through modifications like quaternization, which introduces a positive charge that can interact with and disrupt microbial cell membranes.

The development of itaconic acid-derived cationic copolymers has also been explored for their antibacterial properties. These polymers have shown potent activity against Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgbohrium.com The effectiveness of these polymers is often attributed to their cationic nature and the balance between hydrophobic and hydrophilic components, which can be controlled by the choice of comonomers and the degree of N-alkylation. rsc.org The following table summarizes research findings on the biocidal activities of various itaconate-based polymers.

Polymer/Copolymer SystemTarget MicroorganismKey Findings
Itaconic acid and [(3-methacryloylamino)propyl]trimethylammonium chloride (TMAPMACh)Sulfate-reducing bacteria (SRB)The copolymer demonstrates a biocidal effect, suggesting its utility in suppressing the growth of SRB. researchgate.netespublisher.com
N,N-diallyl-N,N-dimethylammonium chloride and N-[3-(Dimethylamino)propyl]methacrylamideSulfate-reducing bacteria (SRB)At a concentration of at least 0.05 wt.%, the copolymer has a biocidal effect and can be used to inhibit the growth of these bacteria. researchgate.net
Diallylamine and Itaconic AcidGeneral (Superabsorbent)A novel superabsorbent copolymer was successfully synthesized via free radical polymerization. nih.govnih.gov
Itaconic acid-derived cationic copolymersGram-positive bacteria (e.g., MRSA)Copolymers display potent antibacterial activity against Gram-positive bacteria, with minimal activity against Gram-negative bacteria. They also exhibit low hemotoxicity. rsc.org

Materials for Immunomodulation and Biological Regulation

Itaconate, a metabolite produced by mammalian immune cells, has been identified as a significant regulator of the innate immune system. nih.govnih.govnih.gov This has spurred research into the development of itaconate-based materials, including polymers, for applications in immunomodulation and the treatment of inflammatory diseases. nih.govnih.gov These materials aim to deliver itaconate or its derivatives in a controlled manner to modulate immune cell function, particularly that of macrophages. nih.govnih.govnih.gov

A key area of investigation is the use of itaconate-based polymer microparticles for the intracellular delivery of itaconate. nih.govnih.gov Due to the polar nature of the itaconate molecule, its cellular uptake can be limited. nih.govnih.gov Encapsulating itaconate within biodegradable polymer microparticles provides a vehicle for its efficient delivery into macrophages through phagocytosis. nih.govnih.gov Upon internalization, the polymer degrades, releasing itaconate to exert its immunomodulatory effects. nih.govnih.gov Research has demonstrated that poly(dodecyl itaconate)-based microparticles can be effectively phagocytosed by macrophages, leading to the regulation of inflammatory targets. nih.gov

The mechanism of itaconate's immunomodulatory action involves the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), a key component of the Krebs cycle. nih.govfrontiersin.org By inhibiting SDH, itaconate alters cellular metabolism, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6. nih.gov Dimethyl itaconate (DI), a derivative of itaconate, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory activation of macrophages. nih.gov Furthermore, itaconate and its derivatives can activate the transcription factor Nrf2, which is involved in the antioxidant response, thereby protecting cells from oxidative stress. researchgate.net

The potential therapeutic applications of itaconate-based materials are broad, targeting a range of inflammatory conditions. nih.govnih.gov By reprogramming macrophage metabolism and suppressing inflammatory pathways, these materials offer a novel approach to treating diseases characterized by excessive inflammation. nih.govnih.govnih.gov The following table details some of the research findings related to the immunomodulatory and biological regulation properties of itaconate-based materials.

Material/SystemTarget Cells/PathwaysKey Findings
Itaconate-based polymer microparticles (IA-MPs)MacrophagesIA-MPs enable phagocytosis-mediated internalization, leading to the regulation of IA-sensitive inflammatory targets and a shift in macrophage metabolism. nih.govnih.gov
Dimethyl itaconate (DI)MacrophagesDI inhibits LPS-induced inflammatory activation and suppresses the expression of pro-inflammatory genes like iNOS, IL-1β, and IL-6. nih.gov
Itaconate and its derivativesMultiple, including SDH, Nrf2, and ATF3Modulate macrophage immune responses through various mechanisms, including the inhibition of SDH and the activation of Nrf2 and ATF3. nih.gov
ItaconateMacrophagesActs as a potent anti-inflammatory metabolite, promoting an anti-inflammatory phenotype by reducing oxidative stress and blocking transcriptional responses to LPS. nih.gov

Analytical and Spectroscopic Characterization Techniques for Diallyl Itaconate Polymers

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the successful polymerization of diallyl itaconate and for characterizing the intricate structural features of the resulting polymers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State, In-line)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound polymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the polymer backbone and side chains.

¹H NMR spectroscopy is instrumental in identifying the various proton environments within the polymer structure. For instance, in copolymers of itaconic acid, distinct signals corresponding to the protons in the polymer backbone and the different functional groups can be observed. espublisher.comajrconline.org In-line ¹H NMR spectroscopy has proven to be a powerful tool for real-time monitoring of monomer consumption during polymerization, allowing for the determination of reactivity ratios. researcher.lifenih.gov This technique tracks the disappearance of olefinic proton signals from the monomers, providing kinetic data for the copolymerization process. nih.gov

¹³C NMR spectroscopy provides complementary information by revealing the carbon framework of the polymer. It is particularly useful for confirming the structure of copolymers and identifying specific structural units, such as the formation of five-membered pyrrolidone rings in copolymers of diallylamine (B93489) and itaconic acid. espublisher.commdpi.comnih.gov Solid-state ¹³C NMR can be employed to analyze insoluble polymer networks and superabsorbent materials, confirming the structure of the crosslinked polymer. mdpi.com

The following table summarizes representative NMR findings for itaconate-based polymers:

NMR Technique Polymer System Key Findings Citation
¹H NMRCopolymer of [(3-methacryloylamino)propyl]trimethylammonium chloride and itaconic acidElongated singlet at 0.76-0.90 ppm, multiplet at 1.71–1.82 ppm, singlet at 2.01 ppm, and multiplet at 2.94–3.16 ppm, corresponding to protons of both monomer units. espublisher.com
¹³C NMRCopolymer of diallylamine and itaconic acid grafted onto chitosan (B1678972)Confirmed the formation of pyrrolidine (B122466) rings from diallylamine and condensation products between itaconic acid and chitosan. mdpi.com
In-line ¹H NMRCopolymerization of dibutyl itaconate (DBI) or dicyclohexyl itaconate (DCHI) with butyl acrylate (B77674) (BA)Monitored individual monomer conversions over time to determine copolymerization reactivity ratios. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound polymers. The disappearance of the C=C stretching vibration band, typically around 1640 cm⁻¹, confirms the polymerization of the allyl groups. mdpi.com The presence of a strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) group in the itaconate moiety. ajrconline.orgmdpi.com

FTIR is also used to follow the curing process and other post-polymerization modifications. polymer.cn For example, in the synthesis of polyester (B1180765) elastomers, the characteristic absorption at around 1635 cm⁻¹ corresponding to the alkenyl stretching (C=C bond) confirms the incorporation of itaconic acid into the polymer chain. ajrconline.org

Key FTIR spectral data for itaconate polymers are highlighted in the table below:

Polymer System FTIR Peak (cm⁻¹) Assignment Citation
Itaconic acid-based polyesters~1720C=O stretching of ester bonds mdpi.com
Itaconic acid-based polyesters~1640C=C stretching of itaconic acid double bond mdpi.com
Itaconic acid-based polyesters~810C-H deformation of itaconic acid double bond mdpi.com
Poly(diol citric itaconate)~1635Alkenyl stretching (C=C) from itaconic acid ajrconline.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor the kinetics of polymerization in real-time. acs.orgenscm.fr This technique is particularly useful for photopolymerization reactions where a photoinitiator is used. The consumption of the photoinitiator or the monomer can be tracked by observing the change in absorbance at a specific wavelength over time. This allows for the determination of the rate of polymerization. acs.org

Chromatographic Techniques for Polymer Analysis

Chromatographic methods are essential for separating and analyzing polymer mixtures, providing crucial information on molecular weight, molecular weight distribution, and the identity of degradation products.

Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight (number average, Mn, and weight average, Mw) and the polydispersity index (PDI) of polymers. nih.govgoettingen-research-online.demdpi.comnih.gov The polymer solution is passed through a column packed with porous gel; larger molecules elute first, followed by smaller molecules. mdpi.comgoogle.com

GPC is widely used to characterize this compound polymers and copolymers, providing insights into the efficiency of the polymerization process. nih.govgoogle.com For instance, in the nitroxide-mediated copolymerization of itaconate esters with styrene (B11656), GPC was used to track the evolution of molecular weight with conversion. mdpi.com Similarly, in the synthesis of itaconate-based unsaturated polyesters, GPC confirmed the formation of polymers with varying molecular weights depending on the reaction conditions. frontiersin.org

The following table presents typical GPC data for itaconate-based polymers:

Polymer System Mn ( g/mol ) Mw ( g/mol ) PDI Citation
Poly(diitaconate-co-DMAA)Varies with monomer ratioVaries with monomer ratio- nih.gov
Alkyl itaconate polymer9,45316,9701.79 google.com
Poly(IA-co-10-HHIA)sDecreased with increasing 10-HHIA contentDecreased with increasing 10-HHIA content- nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to identify and quantify the degradation products of polymers. The liquid chromatography component separates the complex mixture of degradation products, while the mass spectrometer provides detailed information about their molecular weight and structure, enabling their identification. biorxiv.orgtwincore.delcms.czwaters.com

In the context of this compound polymers, LC-MS would be invaluable for studying their biodegradability or thermal degradation pathways. For example, it could be used to identify smaller molecules such as itaconic acid, its isomers (mesaconate and citraconate), and other oligomeric fragments that may form during degradation. biorxiv.orgtwincore.de High-performance liquid chromatography (HPLC), a component of LC-MS, is also used to analyze the composition of monomer mixtures before polymerization. google.com

Thermal Analysis of Itaconate Polymers

Thermal analysis techniques are crucial for determining the operational temperature limits and understanding the thermal stability of polymeric materials. For polymers based on this compound and other itaconic acid esters, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental methods to characterize their behavior upon heating.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition profile of itaconate polymers.

The thermal degradation of polymers derived from itaconic di-esters is influenced by the structure of the ester substituent. core.ac.uk The primary mechanism of thermolysis is often depolymerization, which can be accompanied by processes such as de-esterification, elimination, and cross-linking. core.ac.uk

Studies on copolymers containing itaconate monomers reveal distinct, multi-stage degradation patterns. For instance, TGA of poly(dibutyl itaconate-co-butadiene) (PDBIB) under a nitrogen atmosphere shows a two-stage thermal decomposition process. nih.gov The first stage results in a weight loss of approximately 57.49%, followed by a second stage with a 39.61% weight loss. nih.gov Analysis of the degradation gases indicated that the initial cleavage occurs at the ester bonds, followed by the scission of the butadiene segments. nih.gov Similarly, terpolymers of dibutyl itaconate (DBI), lauryl methacrylate (B99206) (LMA), and itaconic acid (IA) also exhibit a two-stage degradation, with the first stage occurring between 160–240 °C, attributed to the loss of volatile, low-molecular-weight compounds. mdpi.com

In graft copolymers, such as chitosan grafted with diallylamine and itaconic acid, TGA reveals that the grafting process alters the thermal behavior compared to the native polymer. mdpi.comresearchgate.net The modification can affect the initial decomposition temperature, often due to changes in the crystallinity of the polymer matrix resulting from the branched structure. mdpi.comresearchgate.net The thermal stability of itaconate-based copolymers can also be influenced by the incorporation of other functional units. For example, copolymers containing Ti-POSS showed initial decomposition temperatures (5% mass loss) ranging from 238.9 °C to 255.8 °C. mdpi.com

The data below summarizes TGA findings for various itaconate-containing polymers.

Table 1: TGA Data for Various Itaconate Polymers

Polymer System Key Findings Decomposition Temperatures (°C) Source(s)
Poly(dibutyl itaconate-co-butadiene) (PDBIB) Two-stage decomposition. Activation energy for itaconate segment degradation is 196.4 kJ/mol. Td (itaconate): ~350-425, Td (butadiene): ~425-500 nih.gov
Poly(DBI-LMA-IA) terpolymers Two-stage degradation. First stage attributed to loss of volatile compounds. Stage 1: 160–240 mdpi.com
Chitosan-g-(DAA-IA) Copolymers Grafting affects the initial decomposition temperature compared to native chitosan. - mdpi.comresearchgate.net
Poly(acrylonitrile-co-itaconic acid) (PAN-IA) Incorporation of IA lowers the initial decomposition temperature compared to PAN homopolymer. Td (PAN): 289.3, Td (PAN-IA1.0): 285.3 mdpi.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For itaconate polymers, DSC is primarily employed to determine the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state. google.com The Tg is a critical parameter as it dictates the material's mechanical properties and potential application range.

The Tg of itaconate-based polymers can be tailored by adjusting the comonomer composition. In various emulsion polymers made from itaconate esters, Tg values have been recorded from as low as -26.48 °C to as high as 79.15 °C. google.com For instance, a copolymer of dimethyl itaconate and dibutyl itaconate (60/40 wt%) exhibited a Tg of 51.9 °C. google.com The incorporation of different functional blocks also modulates the Tg; copolymers containing Ti-POSS blocks showed Tg values ranging from 109.6 °C to 116.2 °C. mdpi.com In blends, such as those of poly(glycerol itaconate) and polylactic acid (PLA), the Tg of the PLA component was observed to be higher than that of pure PLA, suggesting that the presence of the itaconate network restricts the mobility of the PLA chains. nih.gov

The following table presents a selection of glass transition temperatures reported for various itaconate polymers.

Table 2: Glass Transition Temperatures (Tg) of Itaconate Polymers

Polymer System Glass Transition Temperature (Tg) Analysis Method Source(s)
Polydimethyl itaconate based polymer -26.48 °C DSC google.com
Dibutyl itaconate based polymer -11.3 °C DSC google.com
Dimethyl itaconate / Dibutyl itaconate copolymer (60/40 wt%) 51.9 °C DSC google.com
Diethyl itaconate based polymer 11.36 °C and 79.15 °C DSC google.com
Poly(1,4-butanediol itaconate) (PBItc) Tg2 (second heating): Not specified DSC mdpi.com
PolyTi Copolymers (with Ti-POSS) 109.6 °C - 116.2 °C DSC mdpi.com

Microscopic Characterization of Polymer Morphology

Microscopy techniques are essential for visualizing the morphology of polymers at the micro- and nano-scale. This provides insight into surface topography, internal structure, and the dispersion of different phases within a polymer blend or composite.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of materials. mdpi.com In the analysis of itaconate-based polymers, SEM reveals details about surface texture, porosity, and the distribution of components in multiphase systems. mdpi.com

For example, SEM analysis of superabsorbent hydrogels synthesized from chitosan, diallylamine, and itaconic acid showed a rough surface morphology, a direct contrast to the smooth surface of unmodified chitosan. mdpi.comnih.gov This surface roughness is a consequence of the branched polymer structure formed during grafting. mdpi.com In other hydrogel systems based on itaconic acid, SEM has revealed highly porous morphologies with uniformly arranged pores, a key feature for applications requiring high surface area and permeability. researchgate.netunh.edu

In polymer blends, SEM is used to assess the compatibility and distribution of the different phases. In blends of polylactic acid (PLA) with various itaconic acid-based polymer architectures, SEM micrographs showed that microspheres of the itaconic polymer were embedded and evenly distributed within the PLA matrix. nih.gov

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of thin polymer samples. It is particularly valuable for characterizing the nanoscale morphology of multiphase polymer systems, such as core-shell particles and polymer blends. googleapis.com

TEM has been instrumental in confirming the formation of specific morphologies in itaconate-based polymers. In the synthesis of core-shell latex particles using itaconic acid as a functional monomer, TEM analysis confirmed the presence of a well-defined core-shell structure. researchgate.net Similarly, in studies of PLA blends, TEM was used to elucidate the distinct morphologies of different itaconic acid polymer architectures (e.g., homopolymers, copolymers, and networks) prior to their incorporation into the blend. nih.gov

A challenge in TEM analysis of polymer blends is often the low contrast between different organic phases. To overcome this, staining techniques can be employed. For example, using an oxidizing agent like ferric chloride can selectively dope (B7801613) one polymer phase, increasing its electron density and generating sufficient contrast to distinguish the phases clearly in the TEM image. washington.edu

Rheological Performance Assessment of Itaconate-Based Materials

Rheology is the study of the flow and deformation of materials. For itaconate-based polymers, assessing rheological properties such as viscosity, storage modulus (G'), and loss modulus (G'') is critical for understanding their processability and performance in applications like coatings, adhesives, and resins. nih.govcup.edu.cngoogleapis.com

The viscosity of itaconate-based resin systems is a key parameter for processing. A trifunctional epoxy resin derived from itaconic acid via a this compound intermediate was found to have a relatively low viscosity of 0.96 Pa·s at 25°C, which is advantageous for handling and application. researchgate.net In contrast, diallyl phthalate-based molding materials, which are structurally related to this compound systems, exhibit significantly higher viscosities (4.2 to 10.0 kPa·s) compared to conventional styrene-based materials (1.7 to 2.5 kPa·s). google.com This highlights the strong influence of the diallyl monomer structure on flow behavior.

The incorporation of itaconic acid and its derivatives can be used to modify the rheological properties of other polymer systems. In blends with PLA, the addition of different itaconic acid polymer architectures (copolymer, network) led to significant increases in complex viscosity and storage modulus compared to pure PLA. nih.gov This demonstrates the potential of itaconate polymers to act as effective rheology modifiers. Furthermore, studies on unsaturated polyester resins (UPRs) using itaconate-based reactive diluents have shown that these systems have much lower evaporation rates than those using styrene, while maintaining acceptable viscosity for commercial applications. bg.ac.rs

The table below summarizes key rheological findings for materials containing diallyl monomers and itaconate derivatives.

Table 3: Rheological Properties of Itaconate and Diallyl-Based Materials

Material System Property Measured Finding Source(s)
Trifunctional epoxy resin from itaconic acid (via this compound) Viscosity 0.96 Pa·s at 25°C researchgate.net
Diallyl phthalate-based molding material Viscosity 4.2 - 10.0 kPa·s google.com
Styrene-based molding material (for comparison) Viscosity 1.7 - 2.5 kPa·s google.com
PLA / Net-poly(itaconic acid) blends Complex Viscosity, Storage Modulus (G') Significantly higher than pure PLA nih.gov

Elemental Analysis and Titrimetric Methods for Composition Determination

Elemental analysis and titrimetry are fundamental quantitative techniques used to determine the molar composition of this compound copolymers. These methods provide essential data for confirming the incorporation of monomers into the polymer backbone and calculating monomer reactivity ratios.

Elemental Analysis is a destructive technique that measures the weight percentage of specific elements (typically carbon, hydrogen, nitrogen, etc.) in a sample. For copolymers of this compound, the experimentally determined weight percentages of these elements are compared against the theoretical values calculated for various monomer ratios. This comparison allows for the precise determination of the final copolymer composition. google.com For instance, in copolymers containing a nitrogen-based monomer like diallylamine, the nitrogen content, as determined by methods like energy-dispersive X-ray spectroscopy (Edx), can be used to calculate the copolymer's composition. researchgate.netmdpi.com The synthesis of poly(itaconic acid) has also been confirmed by elemental analysis, assuming each polymer unit is hydrated, with experimental values for carbon and hydrogen closely matching theoretical calculations. vot.pl

Titrimetric Methods , including potentiometric and conductometric titrations, are employed to quantify specific functional groups within the polymer structure. vot.pl For copolymers containing itaconic acid, the carboxylic acid groups can be titrated with a standard base to determine the itaconic acid content. researchgate.net Similarly, for copolymers made with a monomer containing a titratable ion, such as the chloride in [(3-methacryloylamino)propyl]trimethylammonium chloride, conductometric titration with a solution like silver nitrate (B79036) (AgNO₃) can be used to quantify the molar composition. espublisher.comespublisher.comnih.gov The composition of itaconic acid-acrylamide copolymers has been successfully determined using the conductometric titration method. researchgate.net This method relies on monitoring the change in conductivity of the polymer solution as the titrant is added, with the endpoint indicating the stoichiometric point of the reaction.

The data below illustrates how elemental analysis is used to compare the calculated and found elemental weight percentages to confirm the molar ratio of monomers in a copolymer similar to those involving diallyl esters. google.com

Copolymer SystemMonomer Molar Ratio (Monomer 1:Monomer 2)ElementCalculated (wt. %)Found (wt. %)Source
p-Acetoxystyrene : Diallyl Maleate90:10C72.5372.69 google.com
H6.216.08
p-Acetoxystyrene : Diallyl Maleate80:20C71.0868.95 google.com
H6.205.67

Dynamic Light Scattering (DLS) for Particle and Hydrogel Characterization

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and macromolecules in suspension or solution. unchainedlabs.commicrotrac.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. materials-talks.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. microtrac.comsolids-solutions.com Analysis of these fluctuations yields the translational diffusion coefficient, which can be converted into the hydrodynamic radius (or diameter) of the particles using the Stokes-Einstein equation. wyatt.com

For this compound polymers, DLS is particularly useful for:

Particle Size Analysis: Characterizing the size of polymer latexes or nanoparticles synthesized via emulsion or suspension polymerization. google.com Key parameters obtained include the intensity-weighted mean size (z-average) and the polydispersity index (PDI), which indicates the breadth of the size distribution. nist.gov

Hydrogel Characterization: DLS can be used to study the formation and properties of hydrogel microspheres. researchgate.net For instance, studies on poly(acrylamide-co-itaconic acid) hydrogels have used DLS to confirm the formation of monodispersed microspheres. researchgate.net However, analyzing gels with DLS can be complex because their solid-like, non-ergodic nature means the system does not explore all possible configurations during the measurement time. researchgate.netuniroma2.it This results in a scattered light signal that contains both a dynamic (fluctuating) component from the internal motions of the polymer network and a static (non-fluctuating) component. uniroma2.it Specialized DLS analysis methods are required to separate these components and correctly interpret the network's dynamic properties. uniroma2.it

Research on itaconate ester polymers provides specific examples of particle size characterization using DLS.

Polymer SystemVolume Average Particle Size (nm)Number Average Particle Size (nm)Source
Polydimethyl Itaconate Latex53.031.0 google.com
Polydiethyl Itaconate Latex133.396.8
Polydiethyl Itaconate Latex (High Solids)210.4148.5

X-ray Diffraction (XRD) for Crystallinity Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to investigate the atomic and molecular structure of materials. It is the primary method for determining the degree of crystallinity in polymers. utah.edu The technique is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline planes in a material, producing a unique diffraction pattern. utah.edu Crystalline regions produce sharp, well-defined peaks, while amorphous regions, which lack long-range order, produce a broad, diffuse feature known as an amorphous halo. utah.edu

In the context of this compound polymers, XRD is used to:

Assess Crystallinity: Determine whether a polymer is amorphous, semi-crystalline, or crystalline. For semi-crystalline polymers, the degree of crystallinity can be quantified by comparing the integrated area of the crystalline peaks to the total area under the diffraction curve (crystalline peaks + amorphous halo). utah.edu

Study Structural Changes: Analyze how copolymerization or blending affects the crystalline structure. For example, the incorporation of itaconate units into a polymer backbone, such as in poly(butylene adipate-co-butylene itaconate) copolyesters, can disrupt the polymer chain packing and lead to a more amorphous state. mdpi.com Similarly, blending poly(lactic acid) with itaconic acid derivatives has been shown to alter the degree of crystallinity. mdpi.com

Identify Crystal Phases: The positions of the diffraction peaks (at specific 2θ angles) are characteristic of a particular crystal lattice structure. In studies of poly(butylene adipate-co-butylene itaconate), XRD peaks at 2θ values of 21.13°, 22.29°, and 24.24° were associated with the α-phase of the poly(butylene adipate) segments. mdpi.com

Computational and Theoretical Investigations in Diallyl Itaconate Polymer Science

Molecular Dynamics (MD) Simulations for Polymer Behavior

Molecular Dynamics (MD) simulations serve as a "computational microscope," revealing the interplay between molecular structure and macroscopic properties of polymers. mdpi.com For polymers incorporating itaconate units, all-atom MD simulations are particularly valuable for understanding structural and mechanical characteristics. mdpi.com These simulations model the interactions between atoms over time, allowing for the analysis of dynamic structural behavior. mdpi.com

In a notable study on bio-based poly(butylene adipate-co-butylene itaconate) (PBABI) copolyesters, researchers employed all-atom MD simulations to investigate the effect of itaconate concentration on the polymer's properties. mdpi.com The simulations were conducted using the COMPASS force field, which is robust in predicting the structures and dynamics of organic molecules. mdpi.com An isothermal-isobaric (NPT) ensemble was used to maintain constant pressure (1 atm) and temperature (298 K), mimicking realistic environmental conditions. mdpi.com

Key parameters analyzed in these simulations include:

Mean Square Displacement (MSD): To assess the mobility of polymer chains and crosslinking points. mdpi.com

Radius of Gyration (Rg): To understand the size and compactness of the polymer coils. mdpi.com

Accessible Surface Area (ASA): To analyze the surface of the polymer exposed to a solvent or other molecules. mdpi.com

These computational analyses help to explain experimentally observed phenomena. For instance, MD simulations can correlate the increased concentration of itaconate units with changes in the glass transition temperature (Tg) and mechanical strength. mdpi.com As the itaconate concentration in PBABI copolyesters increases, the material tends to become more amorphous, which affects its thermal and mechanical properties. mdpi.com

Quantum Chemical Predictions for Reaction Kinetics

Quantum chemistry provides powerful predictive tools for understanding the elementary steps of polymerization reactions. By calculating the energies of molecules and transition states, it is possible to predict reaction rate constants and elucidate reaction mechanisms. For itaconic acid derivatives, these methods have been crucial for understanding their polymerization kinetics, which are often complicated by steric hindrance. d-nb.info

The free-radical polymerization of diitaconates involves chain propagation and termination steps, governed by their respective rate constants, kp and kt. d-nb.info Quantum chemical calculations can predict the Arrhenius parameters—activation energy (Ea) and the pre-exponential factor (A)—that determine these rate constants. mdpi.com For instance, studies on diethyl itaconate (DEI) have used quantum chemical methods (specifically, B3LYP/def2-TZVP level of theory) to calculate these parameters for the propagation step. mdpi.com The results from these calculations show good agreement with experimental data obtained from methods like pulsed-laser polymerization (PLP-SEC), validating the computational approach. mdpi.com

A key finding from computational modeling is the significant steric effect in diitaconate polymerization. The free energy of activation (ΔG‡) for the formation of the polymerization transition state is considerably higher for dimethyl itaconate (DMI) (176 kJ mol⁻¹) compared to monomers like methyl acrylate (B77674) (MA) or methyl methacrylate (B99206) (MMA) (97–122 kJ mol⁻¹). d-nb.info This high energy barrier is attributed to the steric crowding around the double bond, which restricts the angle of approach between the growing polymer radical and the monomer. d-nb.info

Theoretical Modeling of Polymerization Processes

For diallyl compounds, which are known to form branched or crosslinked structures, modeling must account for chain transfer to polymer reactions. mdpi.com The method of moments is a mathematical technique used to solve the complex kinetic equations, providing predictions of the number and weight-averaged molecular weights and the average number of branches. mdpi.com

Computational Studies on Polymer Degradation Mechanisms

Understanding how polymers degrade is essential for designing materials for specific lifecycles, from durable goods to biodegradable products. Computational studies offer a molecular-level view of degradation pathways that can be difficult to observe experimentally. These studies can model the chemical reactions involved in bond scission and predict the resulting degradation products.

For polymers containing itaconate, such as poly(lactic acid)-itaconate (PLA-ITA) conjugates, degradation is a key functional aspect. mdpi.com Experimental studies have shown that the degradation of these materials in aqueous environments proceeds via base-catalyzed hydrolysis of the ester bonds. mdpi.com This process involves the random cleavage of polymer chains, leading to the formation of smaller oligomers of varying lengths, as well as the release of monomeric itaconic acid and other small molecules. mdpi.com

Computational modeling can simulate these hydrolytic reactions, predicting the most likely points of chain scission and the structure of the resulting oligomers. Such simulations can also help to distinguish between different degradation patterns, such as surface erosion, where degradation is confined to the material's exterior, and bulk erosion, where it occurs throughout the polymer matrix. mdpi.comacs.org In the case of PLA-ITA nanoparticles, evidence points toward a bulk erosion mechanism. mdpi.com By simulating the interaction of water molecules with the polymer network and modeling the energetics of ester bond cleavage at different pH values, computational studies can provide a detailed picture of the degradation process, guiding the design of polymers with controlled degradation profiles.

Q & A

Q. What are the primary mechanisms by which DI modulates inflammatory responses in immune cells?

DI reduces interferon signaling and pro-inflammatory gene expression in in vitro models. For instance, transcriptomic analysis of IAV-infected A549 cells treated with DI (0.5 mM) revealed significant downregulation of pro-inflammatory genes (e.g., TNF-α, IL-6) via hierarchical clustering of DEGs (FDR < 1.46E-10) . GO term enrichment further highlighted DI’s suppression of IFN-signaling pathways compared to native itaconate . Methodologically, combining microarray analysis with pathway-specific qPCR validation is recommended to confirm these effects.

Q. What experimental models are suitable for studying DI’s immunomodulatory effects?

A549 human lung adenocarcinoma cells infected with influenza A virus (IAV) at MOI = 1 are a validated model. DI’s anti-inflammatory activity is assessed via gene expression profiling (microarray/RNA-seq) and cytokine quantification (ELISA) at 24 h post-infection . For in vivo relevance, murine models of bacterial infection (e.g., Staphylococcus aureus) can evaluate DI’s dual role in acute inflammation and long-term trained immunity .

Q. How can DI be quantitatively analyzed in biological samples?

Gas chromatography (GC) with optimized parameters is effective. Key metrics include retention time (e.g., ~6 min for DI analogs), theoretical plates (>30,000), and tailing factors (<1.0) to ensure separation quality . System suitability tests (6 replicates, CV <2%) and selectivity assays against structurally similar metabolites (e.g., dimethyl itaconate) are critical for validation .

Advanced Research Questions

Q. How do transcriptomic responses to DI differ from those of native itaconate and its derivatives?

DI uniquely clusters infected and uninfected cells into distinct clades, suppressing inflammation more robustly than itaconate (20 mM), which shows weaker effects and distinct signatures (e.g., DUSP5 downregulation) . Comparative studies using RNA-seq and electrophilicity assays (e.g., comparing DI with dimethyl itaconate) can clarify structure-activity relationships .

Q. What experimental strategies address contradictions in DI’s activation of the Nrf2 pathway?

While DI is reported to activate Nrf2 in LPS-stimulated macrophages, conflicting data suggest Nrf2-independent anti-inflammatory effects . Researchers should employ Nrf2-knockout models alongside phospho-proteomics (e.g., p65 phosphorylation assays) and redox metabolomics to dissect mechanism-specific outcomes .

Q. How does DI influence trained immunity, and what are the implications for infection models?

DI derivatives like dimethyl itaconate induce metabolic reprogramming (e.g., enhanced glycolysis and mitochondrial respiration) that primes immune cells for heightened responsiveness to pathogens . Longitudinal studies tracking histone modifications (ChIP-seq) and ex vivo cytokine production (e.g., IL-1β in human plasma) can validate these epigenetic and functional changes .

Q. What are the challenges in distinguishing DI’s direct antimicrobial effects from host-directed immunomodulation?

Bacterial isocitrate lyase (e.g., in Brucella abortus) is a putative target of itaconate derivatives, but DI’s membrane permeability and electrophilic reactivity complicate in vitro assays . Co-culture systems with bacterial mutants (e.g., ΔaceA) and host cells (e.g., Acod1-/- mice) can isolate direct antimicrobial activity .

Methodological Guidance

  • Experimental Design : Use the PICOT framework to structure studies:

    • P opulation: Cell type (e.g., macrophages, A549) or animal model.
    • I ntervention: DI concentration (0.1–1.0 mM), treatment duration.
    • C omparison: Native itaconate, dimethyl itaconate, or vehicle controls.
    • O utcome: Transcriptomic changes, cytokine levels, bacterial load.
    • T imeframe: Acute (24 h) vs. chronic (7–14 days) effects .
  • Data Contradiction Analysis :

    • Perform meta-analysis of public datasets (e.g., GEO for RNA-seq) to identify consensus pathways.
    • Validate findings using orthogonal methods (e.g., Western blot for microarray-identified proteins) .
  • Analytical Rigor :

    • Normalize GC/MS data to internal standards (e.g., deuterated analogs).
    • For in vivo studies, include power analysis to ensure cohort sizes yield statistically significant results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.